Product packaging for Chmfl-abl-053(Cat. No.:)

Chmfl-abl-053

Cat. No.: B606656
M. Wt: 549.5 g/mol
InChI Key: GXMFPDCIAWSZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CHMFL-ABL-053 is a potent, selective and orally available BCR-ABL/SRC/p38 kinase inhibitor for Chronic Myeloid Leukemia. Through significant suppression of the BCR-ABL auto-phosphorylation (EC50 about 100 nM) and downstream mediators such as STAT5, Crkl and ERK's phosphorylation, this compound inhibited the proliferation of CML cell lines K562 (GI50 = 14 nM), KU812 (GI50 = 25 nM) and MEG-01 (GI50 = 16 nM).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26F3N7O2 B606656 Chmfl-abl-053

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFPDCIAWSZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chmfl-abl-053: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-abl-053 is a potent, selective, and orally bioavailable small molecule inhibitor targeting BCR-ABL, SRC, and p38 kinases.[1][2] Developed as a promising therapeutic agent for Chronic Myeloid Leukemia (CML), its mechanism of action involves the direct inhibition of these key kinases, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting multiple critical kinases involved in CML pathogenesis. It is a potent inhibitor of the constitutively active BCR-ABL fusion protein, the primary driver of CML.[1][3][4] Additionally, it demonstrates significant inhibitory activity against SRC family kinases and p38 MAP kinase, which are also implicated in CML cell proliferation and survival.[1][2]

The binding of this compound to the ABL kinase domain has been elucidated through molecular docking studies. The compound is predicted to bind to the ATP-binding site of the ABL kinase, effectively blocking its phosphotransferase activity.[1] This inhibition prevents the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.[1][3][4]

Kinase Inhibition Profile

This compound has been demonstrated to be a potent inhibitor of ABL1, SRC, and p38 kinases. The half-maximal inhibitory concentrations (IC50) for these kinases are summarized in the table below. Notably, this compound shows less potency against other kinases such as DDR1 and DDR2, and has no apparent activity against c-KIT.[5]

Target KinaseIC50 (nM)
ABL170
SRC90
p38α62
DDR1292
DDR2457
c-KIT>10000
Table 1: Biochemical kinase inhibition profile of this compound.[1][5]
Cellular Activity

The inhibitory effect of this compound on kinase activity translates to potent anti-proliferative effects in CML cell lines. The half-maximal growth inhibition (GI50) values for several CML cell lines are presented below.

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116
Table 2: Anti-proliferative activity of this compound in CML cell lines.[1][6]

Downstream Signaling Pathways

The inhibition of BCR-ABL, SRC, and p38 kinases by this compound leads to the suppression of key downstream signaling pathways that are critical for the survival and proliferation of CML cells. Specifically, this compound has been shown to significantly suppress the autophosphorylation of BCR-ABL and the phosphorylation of its downstream effectors, including STAT5, Crkl, and ERK.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Activates Crkl Crkl BCR_ABL->Crkl Activates Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL Inhibits SRC SRC Chmfl_abl_053->SRC Inhibits p38 p38 Chmfl_abl_053->p38 Inhibits SRC->STAT5 Proliferation Cell Proliferation & Survival p38->Proliferation STAT5->Proliferation ERK ERK Crkl->ERK ERK->Proliferation

Figure 1: Simplified signaling pathway inhibited by this compound.

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a K562 CML cell line-inoculated xenograft mouse model. Oral administration of this compound at a dose of 50 mg/kg/day resulted in almost complete suppression of tumor progression.[1]

Pharmacokinetic Profile

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable oral bioavailability.

ParameterValue
Half-life (t1/2)> 4 hours
Bioavailability (F)24%
Table 3: Pharmacokinetic parameters of this compound in rats.[3][5]

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of this compound.

Biochemical Kinase Assays

The inhibitory activity of this compound against ABL1, SRC, and p38α kinases was determined using an Invitrogen SelectScreen biochemical assay.[5]

G cluster_workflow Kinase Assay Workflow start Prepare kinase, substrate, and ATP solution add_inhibitor Add this compound (various concentrations) start->add_inhibitor incubate Incubate at room temperature add_inhibitor->incubate measure Measure kinase activity (e.g., luminescence) incubate->measure calculate Calculate IC50 measure->calculate

Figure 2: General workflow for a biochemical kinase assay.

Protocol:

  • Recombinant kinases (ABL1, SRC, p38α) are incubated with a specific peptide substrate and ATP.

  • This compound is added at varying concentrations.

  • The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative effects of this compound on CML cell lines (K562, KU812, MEG-01) were assessed using a standard cell viability assay.

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • This compound is added at various concentrations.

  • After a 72-hour incubation period, a reagent such as MTT or CellTiter-Glo is added to the wells.

  • The viability of the cells is determined by measuring the absorbance or luminescence, which correlates with the number of viable cells.

  • GI50 values are calculated from the dose-response curves.

Western Blot Analysis

To investigate the effect of this compound on downstream signaling pathways, Western blot analysis was performed on lysates from treated CML cells.[1]

Protocol:

  • CML cells (K562, KU812, MEG-01) are treated with different concentrations of this compound for a specified time (e.g., 1 hour).[1]

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of BCR-ABL, STAT5, Crkl, and ERK.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Western Blot Workflow cell_treatment Treat CML cells with This compound lysis Cell Lysis and Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STAT5, p-Crkl, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Figure 3: Workflow for Western blot analysis of signaling pathways.
In Vivo Xenograft Model

The in vivo anti-tumor efficacy of this compound was evaluated in a K562 xenograft mouse model.[1]

Protocol:

  • K562 cells are subcutaneously injected into immunocompromised mice.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • This compound is administered orally at a specified dose (e.g., 50 mg/kg/day).[1]

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised and weighed.

Resistance Profile

The emergence of resistance to tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of CML. While the primary publication on this compound does not extensively detail its activity against a wide range of BCR-ABL mutations, its multi-targeted nature, including inhibition of SRC and p38, may offer advantages in overcoming certain resistance mechanisms. Further studies are required to fully characterize the resistance profile of this compound.

Conclusion

This compound is a potent and selective multi-targeted kinase inhibitor with promising preclinical activity against CML. Its mechanism of action, centered on the inhibition of BCR-ABL, SRC, and p38 kinases, leads to the effective suppression of downstream signaling pathways essential for cancer cell proliferation and survival. The favorable oral pharmacokinetic profile and significant in vivo anti-tumor efficacy underscore its potential as a valuable therapeutic candidate for CML. Further investigation into its efficacy against TKI-resistant BCR-ABL mutations is warranted to fully define its clinical potential.

References

Chmfl-abl-053: A Technical Guide to a Potent Kinase Inhibitor for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Chmfl-abl-053 is a potent, selective, and orally bioavailable small molecule inhibitor targeting multiple kinases implicated in cancer, particularly Chronic Myeloid Leukemia (CML). Developed from a dihydropyrimidopyrimidine core scaffold, this compound, chemically identified as 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, has demonstrated significant efficacy in preclinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, its primary targets, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Attributes of this compound

AttributeDescriptionReference
Chemical Name 2-((3-amino-4-methylphenyl)amino)-N-{2-methyl-5-[3-(trifluoromethyl)benzamido]phenyl}-4-(methylamino)pyrimidine-5-carboxamide[2]
CAS Number 1808287-83-3[2][3]
Molecular Formula C28H26F3N7O2[2]
Molecular Weight 549.55 g/mol [2][5]

Primary Targets and In Vitro Potency

This compound is a multi-kinase inhibitor with high potency against key drivers of CML. Its primary targets include the BCR-ABL fusion protein, SRC family kinases, and p38 mitogen-activated protein kinase.[5][6]

Target KinaseIC50 (nM)Notes
ABL1 70The primary target in CML.[1][2][4][5]
SRC 90A non-receptor tyrosine kinase often involved in cancer cell proliferation and survival.[2][5]
p38α 62A member of the MAPK family involved in cellular stress responses and inflammation.[2][5]
DDR1 292Discoidin domain receptor 1.
DDR2 457Discoidin domain receptor 2.
c-KIT >10,000Demonstrates high selectivity against c-KIT, a common off-target of other BCR-ABL inhibitors.[1][2][4]

Cellular Activity in CML Models

The inhibitory effects of this compound on its target kinases translate to potent anti-proliferative activity in CML cell lines.

Cell LineGI50 (nM)Description
K562 14Human immortalized myelogenous leukemia line, Philadelphia chromosome-positive.[1][2][5]
KU812 25Human basophilic leukemia cell line, Philadelphia chromosome-positive.[1][2][5]
MEG-01 16Human megakaryoblastic leukemia cell line, Philadelphia chromosome-positive.[1][2][5]

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-leukemic effects by suppressing the autophosphorylation of the BCR-ABL oncoprotein and consequently inhibiting its downstream signaling pathways. This leads to the reduced phosphorylation of key mediators like STAT5, Crkl, and ERK, ultimately inhibiting cell proliferation.[1][7]

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 P Crkl Crkl BCR_ABL->Crkl P Ras Ras BCR_ABL->Ras Proliferation Cell Proliferation STAT5->Proliferation Crkl->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK->Proliferation Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL

BCR-ABL signaling cascade and the inhibitory action of this compound.

Pharmacokinetics and In Vivo Efficacy

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable properties for oral administration.

ParameterValueSpecies
Half-life (t1/2) > 4 hoursRat
Oral Bioavailability 24%Rat

In a xenograft mouse model using K562 cells, oral administration of this compound at a dosage of 50 mg/kg/day resulted in the near-complete suppression of tumor progression, highlighting its potent in vivo anti-tumor activity.[1][5][6][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against target kinases.

Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, and this compound dilutions start->prep_reagents incubation Incubate Kinase with this compound prep_reagents->incubation initiate_reaction Initiate reaction with ATP and Substrate incubation->initiate_reaction reaction_incubation Incubate at 30°C initiate_reaction->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction detection Detect Kinase Activity (e.g., ADP-Glo, Z'-LYTE) stop_reaction->detection data_analysis Calculate IC50 values detection->data_analysis end End data_analysis->end

Workflow for a typical in vitro kinase inhibition assay.
  • Reagent Preparation : Recombinant ABL1, SRC, and p38α kinases, along with their respective substrates and ATP, are prepared in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT). This compound is serially diluted in DMSO.

  • Incubation : The kinase and a range of this compound concentrations are pre-incubated in a 96- or 384-well plate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation : The kinase reaction is initiated by the addition of a mixture of ATP and a suitable substrate (e.g., a peptide substrate).

  • Reaction Incubation : The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection : The reaction is stopped, and kinase activity is measured. The method of detection can vary, with common platforms including ADP-Glo™ (Promega), which measures ADP production, or Z'-LYTE™ (Thermo Fisher Scientific), which uses FRET-based detection of substrate phosphorylation.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT or MTS Assay)

This protocol describes the assessment of the anti-proliferative effects of this compound on CML cell lines.

  • Cell Seeding : K562, KU812, or MEG-01 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere or stabilize overnight.

  • Compound Treatment : Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation and Solubilization : The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. For MTT assays, a solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis : Cell viability is expressed as a percentage of the DMSO-treated control. GI50 (concentration for 50% of maximal inhibition of cell growth) values are calculated using non-linear regression analysis.

Western Blot Analysis

This protocol details the investigation of this compound's effect on downstream signaling proteins.

  • Cell Lysis : CML cells are treated with various concentrations of this compound for a specified time (e.g., 1-4 hours). The cells are then washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation : The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated forms of STAT5 (p-STAT5), Crkl (p-Crkl), and ERK (p-ERK), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin), typically overnight at 4°C.

  • Secondary Antibody Incubation and Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.

In Vivo Xenograft Mouse Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Xenograft_Workflow start Start cell_culture Culture K562 cells start->cell_culture injection Subcutaneous injection of K562 cells into immunodeficient mice cell_culture->injection tumor_growth Monitor tumor growth injection->tumor_growth randomization Randomize mice into treatment groups when tumors reach a specific size tumor_growth->randomization treatment Oral administration of this compound or vehicle control randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: e.g., specific tumor volume or study duration monitoring->endpoint analysis Analyze tumor growth inhibition endpoint->analysis end End analysis->end

Workflow for the K562 xenograft mouse model study.
  • Cell Implantation : K562 cells are harvested and suspended in a suitable medium, such as a mixture of PBS and Matrigel. A specific number of cells (e.g., 5-10 x 10^6) are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization : The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration : this compound is formulated for oral gavage and administered daily at the specified dose (e.g., 50 mg/kg). The control group receives the vehicle solution.

  • Monitoring : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis : The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration. The tumor growth inhibition (TGI) is calculated to assess the efficacy of this compound.

Pharmacokinetic Study in Rats

This protocol describes the assessment of the pharmacokinetic profile of this compound.

  • Animal Dosing : A cohort of rats (e.g., Sprague-Dawley or Wistar) is administered a single oral dose of this compound.

  • Blood Sampling : Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a suitable route, such as the tail vein or jugular vein.

  • Plasma Preparation : The blood samples are processed to obtain plasma.

  • Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC). Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Conclusion

This compound is a promising preclinical candidate for the treatment of Chronic Myeloid Leukemia. Its high potency against BCR-ABL, SRC, and p38 kinases, coupled with its favorable selectivity profile and oral bioavailability, makes it a subject of significant interest for further drug development. The data presented in this technical guide, derived from a range of in vitro and in vivo studies, provides a solid foundation for researchers and drug development professionals to understand the core attributes and therapeutic potential of this novel kinase inhibitor. Further preclinical safety and toxicology studies are essential to advance this compound towards clinical evaluation.

References

Chmfl-abl-053: A Comprehensive Kinase Selectivity Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of Chmfl-abl-053, a potent and orally available inhibitor of BCR-ABL, SRC, and p38 kinases. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction

This compound was developed as a highly selective inhibitor targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Unlike many existing BCR-ABL inhibitors, this compound was designed to exhibit a distinct selectivity profile, notably lacking significant activity against c-KIT, thereby potentially reducing certain side effects.[1] This document outlines the quantitative kinase inhibition data, detailed experimental methodologies, and relevant signaling pathways associated with this compound.

Kinase Selectivity Profile

The kinase selectivity of this compound was extensively profiled using the DiscoveRx KinomeScan™ platform, a competitive binding assay. The results from a comprehensive screen against 468 kinases are summarized below.

Primary Targets and In Vitro Potency

This compound demonstrates high potency against its intended primary targets in biochemical assays.

KinaseIC50 (nM)
ABL170
SRC90
p38α (MAPK14)62
Table 1: Primary targets of this compound and their corresponding half-maximal inhibitory concentrations (IC50).[3][4]
Kinome-wide Selectivity Data (DiscoveRx KinomeScan™)

The following table presents a selection of kinases from the KinomeScan™ panel, displaying the percent of control at a 1 µM concentration of this compound. A lower percentage of control indicates stronger binding of the inhibitor to the kinase.

Kinase FamilyKinasePercent of Control (%) @ 1µM
TK ABL1 < 1
TKABL2< 1
TK SRC < 1
TKLCK< 1
TKHCK< 1
TKBLK< 1
TKDDR11.3
TKDDR22.5
TKEPHA8< 1
TKEphB6< 1
TKc-KIT> 95
CMGC MAPK14 (p38α) < 1
CMGCMAPK11 (p38β)1.1
CMGCMAPK12 (p38γ)2.3
CMGCMAPK13 (p38δ)1.5
CAMKCAMK1> 95
AGCROCK1> 95
STEMAP2K1 (MEK1)> 95
Table 2: Selected KinomeScan™ data for this compound at a concentration of 1 µM. The data highlights high-affinity binding to the intended targets and other kinases, as well as a lack of significant binding to kinases like c-KIT.
Cellular Activity

This compound effectively inhibits the proliferation of CML cell lines, demonstrating potent anti-leukemic activity.

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116
Table 3: Anti-proliferative activity of this compound in various CML cell lines, presented as half-maximal growth inhibition (GI50) values.[3][4]

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the constitutively active BCR-ABL kinase, which in turn blocks several downstream signaling pathways crucial for CML cell proliferation and survival.

BCR_ABL_Signaling cluster_downstream Downstream Effectors BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 pY Crkl Crkl BCR_ABL->Crkl pY ERK ERK BCR_ABL->ERK pY Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation ERK->Proliferation

BCR-ABL Signaling Pathway Inhibition

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

Methodology: The inhibitory activity of this compound against ABL1, SRC, and p38α was determined using an Invitrogen SelectScreen® biochemical assay.

  • Enzyme and Substrate Preparation: Recombinant human kinases were used. For each kinase, a specific peptide substrate was selected.

  • Assay Reaction: The kinase, substrate, and ATP were incubated in a reaction buffer in the presence of varying concentrations of this compound or DMSO as a control.

  • Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate. This was typically achieved using a fluorescence-based method, such as Z'-LYTE™, which measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

  • Data Analysis: The percentage of inhibition was calculated relative to the DMSO control. IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Kinase_Assay_Workflow start Start prepare Prepare Reagents - Kinase - Substrate - ATP - this compound start->prepare incubate Incubate Components prepare->incubate detect Detect Phosphorylation incubate->detect analyze Analyze Data (IC50 determination) detect->analyze end End analyze->end

Biochemical Kinase Assay Workflow
Cell Proliferation Assays

Objective: To assess the anti-proliferative effect of this compound on CML cell lines.

Methodology: The growth inhibitory effects of this compound were evaluated using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Culture: K562, KU812, and MEG-01 cells were cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound or DMSO for 72 hours.

  • Viability Assessment: After the incubation period, CellTiter-Glo® reagent was added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Luminescence was measured using a plate reader. The GI50 values were calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell_Assay_Workflow start Start culture Culture CML Cell Lines start->culture treat Treat with this compound (72 hours) culture->treat viability Assess Cell Viability (CellTiter-Glo®) treat->viability analyze Analyze Data (GI50 determination) viability->analyze end End analyze->end

Cell Proliferation Assay Workflow

Conclusion

This compound is a potent and highly selective inhibitor of BCR-ABL, SRC, and p38 kinases with significant anti-proliferative activity in CML cell lines. Its distinct selectivity profile, particularly its lack of c-KIT inhibition, suggests a potentially favorable safety profile. The data and protocols presented in this guide provide a comprehensive overview for researchers interested in the further development and application of this promising compound.

References

Chmfl-abl-053 (CAS: 1808287-83-3): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor

Introduction

Chmfl-abl-053 is a potent and selective small molecule inhibitor targeting BCR-ABL, SRC, and p38 kinases.[1][2] Developed for the treatment of Chronic Myeloid Leukemia (CML), this compound has demonstrated significant efficacy in both in vitro and in vivo preclinical models.[1][2] Its chemical designation is 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide.[2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the detailed experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueReference
CAS Number 1808287-83-3[1]
Molecular Formula C28H26F3N7O2[1]
Molecular Weight 549.55 g/mol [1]
Purity >98%
Solubility Soluble in DMSO

Biological Activity

In Vitro Kinase Inhibitory Activity

This compound exhibits potent inhibitory activity against its primary kinase targets. The half-maximal inhibitory concentrations (IC50) were determined through in vitro kinase assays.

Target KinaseIC50 (nM)
ABL170
SRC90
p3862
DDR1292
DDR2457
c-KIT>10000

Data compiled from multiple sources referencing the primary publication.

Cellular Activity

The compound has shown significant anti-proliferative effects in various CML cell lines. The growth inhibition (GI50) and the half-maximal effective concentration (EC50) for the suppression of BCR-ABL autophosphorylation are summarized below.

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116
Cellular ProcessEC50 (nM)
BCR-ABL Autophosphorylation Suppression~100

Data compiled from multiple sources referencing the primary publication.[1][2]

Pharmacokinetic Profile

Pharmacokinetic studies in rats have demonstrated that this compound is orally bioavailable.

ParameterValue
Half-life (t1/2) > 4 hours
Oral Bioavailability 24%

Data from in vivo studies in rats.[2]

In Vivo Efficacy

In a K562 CML cell line-inoculated xenograft mouse model, oral administration of this compound led to significant tumor suppression.

Animal ModelDosageOutcome
K562 Xenograft (Mouse)50 mg/kg/dayAlmost complete suppression of tumor progression

Data from preclinical in vivo studies.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML. This inhibition blocks the downstream signaling pathways that are crucial for the proliferation and survival of CML cells. The key downstream mediators affected are STAT5, Crkl, and ERK.

G BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 Phosphorylates Crkl Crkl BCR-ABL->Crkl Phosphorylates ERK ERK BCR-ABL->ERK Activates This compound This compound This compound->BCR-ABL Inhibits Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival Crkl->Proliferation & Survival ERK->Proliferation & Survival

This compound Inhibition of BCR-ABL Signaling

Experimental Workflow

The characterization of this compound involved a multi-step process from initial screening to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase Assays Kinase Assays Cell Proliferation Assays Cell Proliferation Assays Kinase Assays->Cell Proliferation Assays Pharmacokinetics Pharmacokinetics Western Blotting Western Blotting Cell Proliferation Assays->Western Blotting Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model

References

The Dual-Edged Sword: A Technical Guide to Chmfl-abl-053 and its Interplay with the Crkl Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Chmfl-abl-053, a potent, orally available inhibitor of the BCR-ABL fusion protein, and its critical interaction with the Crkl signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research, particularly in the context of Chronic Myeleloid Leukemia (CML).

Executive Summary

Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL tyrosine kinase, which leads to uncontrolled cell proliferation and survival. A key substrate and downstream effector of BCR-ABL is the adapter protein Crkl (CRK-like). The phosphorylation of Crkl is a hallmark of BCR-ABL activity and a critical step in the oncogenic signaling cascade. This compound has emerged as a powerful inhibitor of BCR-ABL, demonstrating significant efficacy in preclinical models by directly targeting the kinase activity of BCR-ABL and consequently suppressing the phosphorylation of Crkl and other downstream mediators. This guide will dissect the mechanism of action of this compound, detail the experimental methodologies used to characterize its activity, and visualize the intricate signaling pathways involved.

This compound: A Multi-Kinase Inhibitor Profile

This compound (also referred to as compound 18a) is a selective, and orally bioavailable inhibitor targeting BCR-ABL, SRC, and p38 kinases.[1][2] Its primary mechanism of action involves the suppression of BCR-ABL autophosphorylation and the subsequent phosphorylation of its downstream targets, including STAT5, Crkl, and ERK.[3][4] This inhibition of critical signaling pathways leads to the suppression of proliferation in CML cell lines.[3][4]

Biochemical and Cellular Activity

The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Inhibitory Activity of this compound

Target KinaseIC50 (nM)
ABL170
SRC90
p38α62
DDR1292
DDR2457
c-KIT>10000

Data sourced from Liang et al., J Med Chem, 2016.[1][2][3]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Data sourced from Liang et al., J Med Chem, 2016.[1][3][4]

Table 3: Cellular Activity of this compound

AssayCell LineEC50 (nM)
BCR-ABL AutophosphorylationK562~100

Data sourced from Liang et al., J Med Chem, 2016.[3][4]

The BCR-ABL/Crkl Signaling Axis in CML

The v-crk avian sarcoma virus CT10 oncogene homolog-like (Crkl) protein is an adapter protein that plays a pivotal role in intracellular signaling. In CML, Crkl is a prominent substrate of the BCR-ABL kinase.[5] The constitutive tyrosine phosphorylation of Crkl is a direct indicator of BCR-ABL activity and is crucial for the malignant transformation of hematopoietic cells.[5][6] Phosphorylated Crkl acts as a docking protein, recruiting other signaling molecules and activating downstream pathways that promote cell proliferation, survival, and altered adhesion.

BCR-ABL/Crkl Signaling Pathway in CML cluster_upstream Upstream Activation cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Action Philadelphia Chromosome Philadelphia Chromosome BCR_ABL BCR_ABL Philadelphia Chromosome->BCR_ABL t(9;22) translocation Crkl Crkl BCR_ABL->Crkl Phosphorylation STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation ERK ERK BCR_ABL->ERK Activation PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activation pCrkl p-Crkl Proliferation Proliferation pCrkl->Proliferation Survival Survival pCrkl->Survival pSTAT5 p-STAT5 pSTAT5->Proliferation pSTAT5->Survival pERK p-ERK pERK->Proliferation PI3K_AKT->Survival Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL Inhibition

Caption: BCR-ABL/Crkl Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biochemical Kinase Inhibition Assay (ABL1)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the ABL1 kinase.

Biochemical Kinase Assay Workflow start Start prepare_reagents Prepare Reagents: - ABL1 Kinase - Kinase Buffer - ATP - Substrate (e.g., peptide) - this compound (serial dilutions) start->prepare_reagents plate_setup Plate Setup (384-well): - Add this compound dilutions - Add ABL1 Kinase prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP/Substrate mix plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection: - Measure substrate phosphorylation (e.g., radioactivity, fluorescence) stop_reaction->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Recombinant ABL1 kinase is diluted in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • A substrate peptide (e.g., Abltide) and ATP are prepared in the kinase reaction buffer.

    • This compound is serially diluted in DMSO and then in the kinase reaction buffer.

  • Reaction Setup:

    • In a 384-well plate, the serially diluted this compound is added to the wells.

    • The diluted ABL1 kinase is then added to the wells.

    • The reaction is initiated by the addition of the ATP/substrate mixture.

  • Incubation and Detection:

    • The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each concentration of this compound relative to a DMSO control.

    • The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

Cellular Assay: Western Blot for Phospho-Crkl (p-Crkl)

This protocol details the procedure to assess the effect of this compound on the phosphorylation of Crkl in CML cell lines.

Western Blot Workflow for p-Crkl start Start cell_culture Culture CML Cells (e.g., K562) start->cell_culture drug_treatment Treat cells with varying concentrations of this compound cell_culture->drug_treatment cell_lysis Lyse cells and collect protein extracts drug_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies: - anti-p-Crkl - anti-total Crkl - anti-loading control (e.g., β-actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect protein bands using chemiluminescence secondary_ab->detection analysis Analyze band intensities to determine the effect of this compound on Crkl phosphorylation detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of Crkl phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • CML cell lines (e.g., K562, KU812) are cultured in appropriate media.

    • Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

  • Protein Extraction and Quantification:

    • After treatment, cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • The membrane is incubated with a primary antibody specific for phosphorylated Crkl (p-Crkl).

    • To ensure equal protein loading, the membrane is also probed with antibodies for total Crkl and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • The intensity of the p-Crkl bands is quantified and normalized to the total Crkl and/or the loading control.

    • The results demonstrate the dose-dependent effect of this compound on the inhibition of Crkl phosphorylation.

Conclusion and Future Directions

This compound is a promising multi-kinase inhibitor that effectively targets the BCR-ABL oncoprotein, a key driver of Chronic Myeloid Leukemia. Its mechanism of action, centered on the inhibition of BCR-ABL and the subsequent suppression of downstream signaling pathways, including the phosphorylation of the critical adapter protein Crkl, highlights its potential as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field.

Future research should continue to explore the full spectrum of this compound's activity, including its efficacy against various BCR-ABL mutations that confer resistance to other tyrosine kinase inhibitors. A deeper understanding of its off-target effects and its potential in combination therapies will be crucial for its clinical development. The continued investigation of the intricate BCR-ABL/Crkl signaling network will undoubtedly unveil new therapeutic vulnerabilities in CML and other related malignancies.

References

The Core of Chronic Myeloid Leukemia: An In-depth Technical Guide to the BCR-ABL Fusion Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). We will delve into its structure, the signaling pathways it hijacks, and the experimental methodologies used to study its activity and inhibition.

The Genesis and Structure of a Renegade Kinase

The BCR-ABL fusion protein is the product of a reciprocal translocation between the long arms of chromosome 9 and chromosome 22, an event that creates the pathognomonic Philadelphia chromosome.[1][2] This translocation fuses the Breakpoint Cluster Region gene (BCR) on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9.[1][2] The resulting chimeric gene encodes a protein with deregulated, continuously active ABL1 tyrosine kinase activity, which is central to the pathogenesis of CML.[2][3]

Several isoforms of the BCR-ABL protein exist, with their size depending on the breakpoint in the BCR gene. The most common in CML is the p210 isoform, while a smaller p190 is more frequent in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), and a larger p230 is associated with chronic neutrophilic leukemia.[4] The fusion results in the loss of the N-terminal cap region of ABL1, which normally plays a role in autoinhibition, and the addition of a coiled-coil domain from BCR that promotes dimerization/oligomerization, leading to constitutive activation through trans-autophosphorylation.[2]

Hijacked Cellular Signaling: The Pathways Downstream of BCR-ABL

The constitutive kinase activity of BCR-ABL leads to the phosphorylation of a multitude of downstream substrates, aberrantly activating several signaling pathways crucial for cell proliferation, survival, and adhesion.[3] Understanding these pathways is critical for the development of targeted therapies.

RAS/MAPK Pathway

BCR-ABL activates the RAS/MAPK pathway, a key regulator of cell proliferation. This is initiated by the phosphorylation of Tyr177 in the BCR portion of the fusion protein, which serves as a docking site for the GRB2-SOS complex, leading to the activation of RAS and the subsequent RAF-MEK-ERK signaling cascade.[3]

MAPK_Pathway BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 pY177 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 1: RAS/MAPK signaling cascade activated by BCR-ABL.

PI3K/AKT Pathway

The PI3K/AKT pathway, crucial for cell survival and inhibition of apoptosis, is also constitutively activated by BCR-ABL. This can occur through the GRB2-GAB2 complex, which recruits the p85 subunit of PI3K, or through other adaptor proteins like CRKL. Activated PI3K leads to the activation of AKT, which in turn phosphorylates and inactivates pro-apoptotic proteins such as BAD and promotes cell survival.[3]

PI3K_AKT_Pathway BCR-ABL BCR-ABL GAB2 GAB2 BCR-ABL->GAB2 PI3K PI3K GAB2->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT BAD BAD AKT->BAD Survival Survival AKT->Survival Apoptosis Apoptosis BAD->Apoptosis

Figure 2: PI3K/AKT survival pathway activated by BCR-ABL.

JAK/STAT Pathway

BCR-ABL also activates the JAK/STAT pathway, which is involved in cytokine-independent growth. BCR-ABL can directly phosphorylate STAT5 or activate it indirectly through JAK2. Activated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of anti-apoptotic genes like BCL-XL.[3]

JAK_STAT_Pathway cluster_nucleus Nucleus BCR-ABL BCR-ABL JAK2 JAK2 BCR-ABL->JAK2 STAT5-P STAT5-P BCR-ABL->STAT5-P STAT5 JAK2->STAT5-P STAT5 STAT5 STAT5 STAT5-Dimer STAT5-Dimer STAT5-P->STAT5-Dimer BCL-XL BCL-XL STAT5-Dimer->BCL-XL Transcription Nucleus Nucleus

Figure 3: JAK/STAT pathway promoting anti-apoptotic gene expression.

Targeting BCR-ABL: Tyrosine Kinase Inhibitors (TKIs)

The central role of BCR-ABL in CML pathogenesis made it an ideal therapeutic target. The development of TKIs, such as imatinib, revolutionized the treatment of CML.[4] These drugs typically bind to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates.[3][4] However, resistance can emerge, often through point mutations in the kinase domain that impair drug binding.[5]

Quantitative Efficacy of TKIs

The potency of various TKIs against wild-type and mutant forms of BCR-ABL is a critical factor in treatment selection. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy.

TKIBCR-ABL (wild-type) IC50 (nM)BCR-ABL (T315I mutant) IC50 (nM)
Imatinib176>100,000
Nilotinib28>3,000
Dasatinib8>500
Bosutinib1.2>1,000
Ponatinib0.372.0
Note: IC50 values are approximate and can vary between studies and assay conditions.[6][7]
Frequency of BCR-ABL Kinase Domain Mutations

Mutations in the BCR-ABL kinase domain are a significant cause of TKI resistance. The frequency of specific mutations can inform the choice of second- and third-generation TKIs.

MutationFrequency in Imatinib-Resistant Patients
T315I~15%
E255K/V~11%
G250E~10%
Y253H/F~10%
M351T~5-10%
F317L~5%
Note: Frequencies are approximate and can vary depending on the patient population and disease stage.[8][9]

Experimental Protocols for Studying BCR-ABL

Rigorous experimental methods are essential for understanding BCR-ABL biology and developing novel inhibitors. Below are outlines of key experimental protocols.

In Vitro BCR-ABL Kinase Assay

This assay measures the direct ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.

Objective: To determine the IC50 of a test compound against recombinant BCR-ABL kinase.

Methodology:

  • Reagents and Materials: Recombinant BCR-ABL kinase, biotinylated peptide substrate (e.g., Abltide), ATP, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), test compound dilutions, streptavidin-coated plates, phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorophore), detection substrate.[10]

  • Procedure: a. Add kinase buffer, recombinant BCR-ABL enzyme, and the test compound at various concentrations to the wells of a microplate. b. Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate. c. Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C). d. Stop the reaction (e.g., by adding EDTA). e. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. f. Wash the plate to remove unbound components. g. Add a phospho-specific antibody that recognizes the phosphorylated substrate. h. Incubate to allow antibody binding. i. Wash the plate to remove unbound antibody. j. Add the appropriate detection substrate and measure the signal (e.g., absorbance or fluorescence).

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated BCR-ABL and Downstream Targets

This technique is used to assess the effect of an inhibitor on BCR-ABL autophosphorylation and the phosphorylation of its downstream signaling proteins within a cellular context.

Objective: To determine the effect of a TKI on the phosphorylation status of BCR-ABL, STAT5, and CrkL in a CML cell line (e.g., K562).

Methodology:

  • Cell Culture and Treatment: a. Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS). b. Treat the cells with various concentrations of the TKI for a specified time (e.g., 2-4 hours).

  • Lysate Preparation: a. Harvest the cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11] d. Clarify the lysate by centrifugation to remove cellular debris.[11] e. Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).[11]

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[12]

  • Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[12] b. Incubate the membrane with primary antibodies specific for phospho-BCR-ABL (pY245), phospho-STAT5 (pY694), and phospho-CrkL (pY207) overnight at 4°C.[13] c. Wash the membrane with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12] e. Wash the membrane with TBST.

  • Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using an imaging system or X-ray film. c. Re-probe the membrane with antibodies for total BCR-ABL, STAT5, CrkL, and a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of TKIs on CML cells.[14]

Objective: To determine the IC50 of a TKI on the viability of a CML cell line.

Methodology:

  • Cell Seeding and Treatment: a. Seed CML cells (e.g., K562) into a 96-well plate at a predetermined optimal density. b. Add serial dilutions of the TKI to the wells. Include untreated control wells. c. Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.[15]

  • MTT Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[16] b. Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: a. Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each TKI concentration relative to the untreated control. b. Plot the percentage of viability against the logarithm of the TKI concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for TKI Screening

The process of identifying and characterizing novel BCR-ABL inhibitors typically follows a structured workflow.

TKI_Screening_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_resistance Resistance Profiling HTS High-Throughput Screening (Biochemical Kinase Assay) Hit_Validation Hit Validation (IC50 Determination) HTS->Hit_Validation Cell_Viability Cell Viability/Cytotoxicity (e.g., MTT Assay) Hit_Validation->Cell_Viability Target_Engagement Target Engagement (Western Blot for pBCR-ABL) Cell_Viability->Target_Engagement Downstream_Signaling Downstream Signaling Inhibition (Western Blot for pSTAT5, pCrkL) Target_Engagement->Downstream_Signaling Mutant_Assays Assays against BCR-ABL Mutants Downstream_Signaling->Mutant_Assays Lead_Compound Lead_Compound Mutant_Assays->Lead_Compound Compound_Library Compound_Library Compound_Library->HTS

Figure 4: A typical workflow for the screening and characterization of novel BCR-ABL inhibitors.

Conclusion

The BCR-ABL fusion protein remains a paradigm of targeted cancer therapy. A deep understanding of its structure, the signaling pathways it dysregulates, and the mechanisms of inhibitor action and resistance is paramount for the continued development of effective treatments for CML and other Ph-positive leukemias. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug developers working to further unravel the complexities of this critical oncoprotein and to design the next generation of therapies to overcome the challenge of TKI resistance.

References

Chmfl-abl-053: A Promising Oral Inhibitor for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chmfl-abl-053 is a potent and selective, orally available inhibitor of the BCR-ABL fusion protein, the primary driver of Chronic Myeloid Leukemia (CML). This small molecule, derived from a dihydropyrimidopyrimidine core, has demonstrated significant preclinical efficacy in inhibiting CML cell proliferation and tumor growth. It also exhibits inhibitory activity against SRC and p38 kinases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental methodologies, to support further research and development efforts.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled proliferation of granulocytes. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the development of drug resistance remains a clinical challenge. This compound has emerged as a promising next-generation TKI with a distinct pharmacological profile.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly targeting the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein. This inhibition blocks the autophosphorylation of BCR-ABL, a critical step for its activation.[1][2][3] Consequently, the downstream signaling pathways that are aberrantly activated in CML are suppressed. Key among these are the STAT5, Crkl, and ERK pathways, which are crucial for cell proliferation and survival.[1][2][3] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in CML cells.

This compound This compound BCR-ABL BCR-ABL This compound->BCR-ABL Inhibition STAT5 STAT5 BCR-ABL->STAT5 Phosphorylation Crkl Crkl BCR-ABL->Crkl Phosphorylation ERK ERK BCR-ABL->ERK Phosphorylation Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival Crkl->Proliferation & Survival ERK->Proliferation & Survival

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The preclinical data for this compound demonstrates its potent and selective activity against CML.

Table 1: In Vitro Inhibitory Activity
Target/Cell LineAssay TypeValue (nM)Reference
Biochemical Assays
ABL1IC5070[1][2]
p38αIC5062[1]
SRCIC5090[1]
DDR1IC50292[1]
DDR2IC50457[1]
c-KITIC50>10,000[1][2]
Cellular Assays
BCR-ABL AutophosphorylationEC50~100[1][2][3]
K562 Cell ProliferationGI5014[1][2][4]
KU812 Cell ProliferationGI5025[1][2][4]
MEG-01 Cell ProliferationGI5016[1][2][4]
Table 2: Pharmacokinetic Profile in Rats
ParameterValueReference
Half-life (t½)> 4 hours[1][2][3][5]
Bioavailability (Oral)24%[1][2][3][5]
Table 3: In Vivo Efficacy in K562 Xenograft Mouse Model
DosageOutcomeReference
50 mg/kg/dayAlmost complete suppression of tumor progression[1][2][3][4][5]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This protocol is based on a generalized format for in vitro kinase assays, such as the Invitrogen SelectScreen®, to determine the IC50 values of this compound against target kinases.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of purified kinases.

Materials:

  • Purified recombinant kinases (ABL1, p38α, SRC, etc.)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (serially diluted)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase and peptide substrate solution to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Serial Dilution Prepare serial dilutions of this compound Plate Dispensing Dispense compound/ DMSO to 384-well plate Serial Dilution->Plate Dispensing Add Kinase/Substrate Add kinase and peptide substrate Pre-incubation Incubate for 10 min Add Kinase/Substrate->Pre-incubation Initiate Reaction Add ATP to start reaction Pre-incubation->Initiate Reaction Reaction Incubation Incubate for 60 min Initiate Reaction->Reaction Incubation Stop & Detect Stop reaction and add detection reagent Read Plate Measure luminescence Stop & Detect->Read Plate Data Analysis Calculate % inhibition and IC50 Read Plate->Data Analysis Cell Implantation Implant K562 cells into nude mice Tumor Growth Monitor tumor growth Cell Implantation->Tumor Growth Randomization Randomize mice into treatment groups Tumor Growth->Randomization Dosing Daily oral administration of This compound or vehicle Randomization->Dosing Monitoring Measure tumor volume and body weight Dosing->Monitoring Endpoint Euthanize mice and analyze tumors Monitoring->Endpoint

References

Methodological & Application

Chmfl-abl-053 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-abl-053 is a potent and orally available inhibitor targeting BCR-ABL, SRC, and p38 kinases. This document provides detailed application notes and protocols for key in vitro assays to characterize the activity of this compound. The included methodologies cover kinase inhibition assays, cell-based proliferation assays, and western blotting for target engagement analysis. Quantitative data is presented in structured tables for clear interpretation, and experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein. This compound has emerged as a promising inhibitor of BCR-ABL and its downstream signaling pathways. In addition to its potent activity against ABL1 kinase, it also demonstrates inhibitory effects on SRC and p38 kinases.[1][2][3][4] This document outlines the essential in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)Assay Method
ABL170Z'-LYTE Kinase Assay
SRC90Invitrogen SelectScreen Assay
p38α62Invitrogen SelectScreen Assay
DDR1292Invitrogen SelectScreen Assay
DDR2457Invitrogen SelectScreen Assay
c-KIT>10000Not specified

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[3]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines
Cell LineGI50 (nM)Assay Method
K56214CellTiter-Glo
KU81225CellTiter-Glo
MEG-0116CellTiter-Glo
BaF3 (Tel-ABL)73CellTiter-Glo or CCK-8

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.[1][2][3][4][5]

Experimental Protocols

ABL1 Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol describes the determination of the IC50 value of this compound against ABL1 kinase using a fluorescence resonance energy transfer (FRET)-based assay.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_development Development cluster_detection Detection prep_kinase Prepare Kinase Solution (ABL1) mix_reagents Combine Kinase, Peptide, and Inhibitor prep_kinase->mix_reagents prep_peptide Prepare FRET Peptide (Tyr 2 Peptide) prep_peptide->mix_reagents prep_atp Prepare ATP Solution prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->mix_reagents add_atp Initiate Reaction with ATP mix_reagents->add_atp incubate_reaction Incubate at RT add_atp->incubate_reaction add_development Add Development Reagent incubate_reaction->add_development incubate_development Incubate at RT add_development->incubate_development read_plate Read Fluorescence (Coumarin & Fluorescein) incubate_development->read_plate

Caption: Z'-LYTE Kinase Assay Workflow.

Materials:

  • Recombinant ABL1 kinase

  • Z'-LYTE™ Kinase Assay Kit - Tyr 2 Peptide

  • ATP

  • This compound

  • 384-well plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a 2X solution of ABL1 kinase in kinase buffer.

  • Prepare a 2X solution of the Tyr 2 FRET peptide substrate and a 4X solution of ATP in kinase buffer.

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to create a 4X working solution.

  • In a 384-well plate, add 5 µL of the 4X this compound solution to the appropriate wells.

  • Add 10 µL of the 2X ABL1 kinase/peptide mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of the Development Reagent to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a fluorescence plate reader, measuring the emission of both coumarin and fluorescein.

  • Calculate the emission ratio and determine the percent inhibition at each this compound concentration to derive the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the measurement of the anti-proliferative effects of this compound on CML cell lines.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay seed_cells Seed K562, KU812, or MEG-01 cells in 96-well plates add_inhibitor Add serial dilutions of This compound seed_cells->add_inhibitor incubate_cells Incubate for 72 hours add_inhibitor->incubate_cells add_ctg Add CellTiter-Glo® Reagent incubate_cells->add_ctg incubate_lysis Incubate to induce lysis add_ctg->incubate_lysis read_luminescence Read luminescence incubate_lysis->read_luminescence

Caption: Cell Proliferation Assay Workflow.

Materials:

  • K562, KU812, or MEG-01 CML cell lines

  • RPMI-1640 medium with 10% FBS

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Seed CML cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of cell growth for each concentration and determine the GI50 value.

Western Blot Analysis of BCR-ABL Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of key downstream targets of BCR-ABL, such as STAT5 and Crkl.

Signaling Pathway Diagram:

G BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pCrkl p-Crkl Crkl->pCrkl pCrkl->Proliferation

Caption: this compound Inhibition of BCR-ABL Signaling.

Materials:

  • K562 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Crkl (Tyr207), anti-Crkl, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat K562 cells with various concentrations of this compound for 1-2 hours.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the change in phosphorylation levels.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro characterization of this compound. These assays are crucial for understanding its inhibitory potency against its target kinases, its efficacy in CML cell lines, and its mechanism of action through the inhibition of downstream signaling pathways. Adherence to these standardized methods will ensure reproducible and reliable data for researchers in the field of cancer drug discovery and development.

References

Application Note: Chmfl-abl-053 for In Vitro Studies in K562 Chronic Myeloid Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis. The K562 cell line, derived from a CML patient in blast crisis, expresses the BCR-ABL fusion protein and is a foundational in vitro model for studying CML pathogenesis and evaluating targeted inhibitors. Chmfl-abl-053 is a potent, selective, and orally available inhibitor targeting BCR-ABL, SRC, and p38 kinases, making it a valuable tool for investigating CML treatment strategies.[1][2][3] This document provides detailed protocols and data for utilizing this compound in K562 cells.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the kinase activity of ABL1, SRC, and p38.[1][4][5] In K562 cells, the primary target is the constitutively active BCR-ABL kinase. Inhibition of BCR-ABL autophosphorylation by this compound blocks downstream signaling pathways crucial for CML cell survival and proliferation, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[4][6][7] This suppression of oncogenic signaling leads to cell growth inhibition and induction of apoptosis.[6][7]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 Grb2/Sos BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK CRKL Crkl BCR_ABL->CRKL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5 STAT5 JAK->STAT5 STAT5->Proliferation CRKL->Proliferation Inhibitor This compound Inhibitor->BCR_ABL

Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.

Data Presentation

Quantitative data for this compound is summarized below.

Table 1: Kinase Inhibitory Activity of this compound

Target Kinase IC50 (nM)
ABL1 70
SRC 90
p38α 62
DDR1 292
DDR2 457
c-KIT >10,000

Data sourced from MedChemExpress and GlpBio.[1][4]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Cell Line GI50 (nM)
K562 14
KU812 25
MEG-01 16

Data sourced from a study published in the Journal of Medicinal Chemistry.[7]

Experimental Protocols

K562 Cell Culture and Maintenance

The K562 cell line is cultured in suspension.

  • Media: Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Determine cell density using a hemocytometer or automated cell counter.

    • Maintain cell concentration between 3 x 10^5 and 1 x 10^6 cells/mL for optimal growth.[3]

    • When the density exceeds 1 x 10^6 cells/mL, dilute the culture with fresh, pre-warmed medium to a starting density of 1-2 x 10^5 cells/mL.

    • Change medium every 2 to 3 days.

Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow A 1. Seed K562 Cells (e.g., 5x10^3 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cells to attach/stabilize) A->B C 3. Add this compound (Serial dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (e.g., 10 µL/well) D->E F 6. Incubate for 2-4h (Allow formazan formation) E->F G 7. Add Solubilization Solution (e.g., 100 µL/well) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Calculate GI50/IC50 H->I Western_Blot_Workflow A 1. Treat K562 Cells (With varying concentrations of this compound) B 2. Cell Lysis (Collect cells and lyse on ice) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) D->E F 6. Blocking (Use 5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-p-STAT5, anti-p-Crkl, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Analysis (Quantify band intensity) I->J Apoptosis_Workflow A 1. Treat K562 Cells (With varying concentrations of this compound) B 2. Incubate for 24-48h A->B C 3. Harvest & Wash Cells (Collect cells and wash with cold PBS) B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain Cells (Add Annexin V-FITC and Propidium Iodide) D->E F 6. Incubate for 15 min (In the dark at room temperature) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Cell Populations (Viable, Early Apoptotic, Late Apoptotic) G->H

References

Application Notes and Protocols for Chmfl-abl-053 Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-053 is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1] It has demonstrated significant anti-proliferative activity in chronic myeloid leukemia (CML) cell lines and efficacy in suppressing tumor progression in xenograft mouse models.[1][2] These application notes provide a detailed protocol for establishing a K562 human CML xenograft mouse model to evaluate the in vivo efficacy of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the constitutively active BCR-ABL fusion protein, a hallmark of CML. This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, including the STAT5, Crkl, and ERK pathways.[1][2]

Data Presentation

The following table summarizes representative data from a xenograft study evaluating a similar BCR-ABL inhibitor, providing an example of the expected outcomes when testing this compound.

Treatment GroupDosageMean Tumor Volume (mm³) ± SEM (Initial)Mean Tumor Volume (mm³) ± SEM (Final)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-250 ± 251500 ± 150-+2.5 ± 1.5
This compound50 mg/kg/day250 ± 25350 ± 50~77+1.0 ± 2.0
Positive Control (Imatinib)100 mg/kg/day250 ± 25450 ± 60~70+0.5 ± 1.8

Note: Data is illustrative and based on typical results for potent BCR-ABL inhibitors in a K562 xenograft model. A 50 mg/kg/day dosage of this compound has been shown to almost completely suppress tumor progression in a K562 cells inoculated xenograft mouse model.[1][2]

Signaling Pathway

The diagram below illustrates the BCR-ABL signaling pathway and the points of inhibition by this compound.

BCR_ABL_Signaling BCR-ABL Signaling Pathway and Inhibition by this compound cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL Chmfl_abl_053 This compound Chmfl_abl_053->Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation CRKL->Proliferation

Caption: Inhibition of BCR-ABL by this compound blocks multiple downstream pro-survival pathways.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: K562 (human chronic myeloid leukemia cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Expansion: Culture K562 cells to a density of approximately 1 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase before harvesting.

  • Harvesting and Preparation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).

    • Determine cell viability using a trypan blue exclusion assay; viability should be >95%.

    • Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 2 x 10⁷ cells/mL.

Xenograft Implantation and Monitoring Workflow

Xenograft_Workflow Xenograft Mouse Model Workflow cluster_prep Preparation cluster_implant Implantation cluster_study In Vivo Study cluster_analysis Analysis K562_Culture K562 Cell Culture (Logarithmic Growth) Cell_Harvest Harvest & Prepare Cells (PBS/Matrigel) K562_Culture->Cell_Harvest Injection Subcutaneous Injection (1 x 10⁷ cells/mouse) Cell_Harvest->Injection Animal_Prep Immunocompromised Mice (e.g., Nude, NOD/SCID) Animal_Prep->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Randomization Randomize into Groups (Tumor Volume ~150-200 mm³) Tumor_Growth->Randomization Treatment Oral Gavage Treatment (Daily) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., 21 days or tumor size limit) Monitoring->Endpoint Data_Collection Excise & Weigh Tumors Endpoint->Data_Collection Analysis Data Analysis & Reporting Data_Collection->Analysis

Caption: Workflow for the this compound K562 xenograft mouse model experiment.

Animal Husbandry and Xenograft Establishment
  • Animal Strain: Female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Subcutaneously inject 100 µL of the K562 cell suspension (1 x 10⁷ cells) into the right flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: V = (length x width²) / 2.

    • Monitor the body weight and overall health of the mice 2-3 times per week.

Drug Formulation and Administration
  • Formulation:

    • For a 50 mg/kg dose, prepare a stock solution of this compound. Due to its likely poor water solubility, a common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.

    • Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be tested for solubility and stability.

    • The final formulation should be a homogenous suspension.

  • Dosing:

    • Once the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups.

    • Administer this compound (50 mg/kg) or the vehicle control orally via gavage once daily. The volume of administration is typically 10 mL/kg of body weight.

  • Treatment Duration: Continue treatment for a predetermined period, for example, 21 days, or until the tumors in the control group reach a predetermined size limit as per institutional guidelines.

Endpoint and Data Collection
  • Euthanasia: At the end of the study, euthanize the mice according to the approved institutional animal care and use committee (IACUC) protocol.

  • Tumor Excision: Excise the tumors and record their final weight.

  • Tissue Collection: Tissues can be collected for further analysis, such as histology, immunohistochemistry, or Western blotting to assess target engagement.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate methods (e.g., t-test or ANOVA).

References

Chmfl-abl-053 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Chmfl-abl-053

Introduction

This compound is a potent and selective inhibitor of BCR-ABL, SRC, and p38 kinases.[1][2] It has demonstrated efficacy in suppressing the proliferation of Chronic Myeloid Leukemia (CML) cell lines and inhibiting tumor progression in xenograft mouse models.[1][3][4] These application notes provide detailed protocols for the preparation, handling, and experimental use of this compound for researchers in oncology and drug development.

Physicochemical Properties

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and activity. The compound is a powder and should be stored at -20°C.[2] It is soluble in dimethyl sulfoxide (DMSO) but insoluble in water.[2]

Table 1: Solubility and Storage of this compound

PropertyDataReference
Appearance Powder[2]
Solubility Soluble in DMSO[2]
Storage Temperature Store at -20°C[2]

Preparation of Stock Solutions

For in vitro experiments, a concentrated stock solution in high-quality, anhydrous DMSO is recommended.

  • Warm the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of DMSO to achieve a desired concentration (e.g., 10 mM or 20 mM).

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Biochemical and Cellular Activity

This compound potently inhibits its target kinases and the proliferation of CML cell lines.

Table 2: Biochemical Activity of this compound

Target KinaseIC₅₀ (nM)Reference
ABL170[1][2][3]
SRC90[1][2]
p3862[1][2]

Table 3: Cellular Antiproliferative Activity of this compound

Cell LineGI₅₀ (nM)Reference
K56214[1][3][4]
KU81225[1][3][4]
MEG-0116[1][3][4]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound against ABL1, SRC, or p38 kinases. A variety of commercial assay kits (e.g., ADP-Glo™, LanthaScreen™) can be adapted for this purpose.

Materials:

  • Recombinant human ABL1, SRC, or p38 kinase

  • Appropriate kinase substrate (e.g., Abltide for ABL1)

  • ATP

  • Kinase assay buffer

  • This compound stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's instructions.

    • Incubate as required by the detection reagent protocol.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (K562 Cells)

This protocol describes how to measure the antiproliferative effect of this compound on the K562 CML cell line using a standard viability reagent like CellTiter-Glo®.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Incubate the cells with the compound for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence with a plate reader. Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log concentration of the compound.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Measurement Seed Seed K562 Cells (5,000 cells/well) Incubate1 Incubate (24 hours) Seed->Incubate1 Treat Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (72 hours) Treat->Incubate2 AddReagent Add CellTiter-Glo® Incubate2->AddReagent Read Measure Luminescence AddReagent->Read BCR_ABL_Signaling_Pathway cluster_downstream Downstream Effectors BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 P Crkl Crkl BCR_ABL->Crkl P ERK ERK BCR_ABL->ERK P CHMFL This compound CHMFL->BCR_ABL Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation ERK->Proliferation

References

Chmfl-abl-053: Application Notes and Protocols for Studying BCR-ABL Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-053 is a potent and selective, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1][2] Developed from a dihydropyrimidopyrimidine core scaffold, this compound demonstrates significant efficacy against chronic myeloid leukemia (CML) cell lines by targeting the constitutively active BCR-ABL kinase, the hallmark of CML.[1] Notably, this compound exhibits a high selectivity and does not significantly inhibit c-KIT, a common off-target of other BCR-ABL inhibitors.[1] These characteristics make this compound a valuable tool for studying BCR-ABL-driven signaling pathways and for the development of novel therapeutic strategies for CML, including those with resistance to existing therapies.

This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
ABL170
SRC90
p3862
DDR1292
DDR2457

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.[1]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines
Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth in proliferation assays.[1]

Signaling Pathways and Experimental Workflow

BCR-ABL Signaling and Inhibition by this compound

The constitutively active BCR-ABL fusion protein drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. This compound acts as a type II inhibitor, binding to the inactive "DFG-out" conformation of the ABL kinase domain. This binding prevents the autophosphorylation of BCR-ABL and subsequently blocks the activation of key downstream effectors like STAT5, CrkL, and ERK.

BCR_ABL_Pathway BCR-ABL Signaling and Inhibition by this compound BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 p CrkL CrkL BCR_ABL->CrkL p ERK ERK BCR_ABL->ERK p Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL Inhibits Autophosphorylation (EC50 ~100 nM) Proliferation Cell Proliferation & Survival STAT5->Proliferation CrkL->Proliferation ERK->Proliferation Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture CML Cell Lines (K562, KU812, MEG-01) Kinase_Assay->Cell_Culture Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Signaling Pathway Inhibition) Cell_Culture->Western_Blot Xenograft_Model K562 Xenograft Mouse Model Proliferation_Assay->Xenograft_Model Western_Blot->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study PK_Study Pharmacokinetic Study (Rats) PK_Study->Efficacy_Study

References

Application of Chmfl-abl-053 in Leukemia Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, disease persistence and relapse remain significant challenges, often attributed to a population of quiescent leukemia stem cells (LSCs) that are insensitive to TKI therapy. Chmfl-abl-053 is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1][2] Its efficacy in targeting the bulk CML cell population suggests its potential as a valuable tool for investigating and potentially eradicating CML LSCs. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its application in CML and LSC research.

Mechanism of Action

This compound exerts its anti-leukemic effects through the potent and selective inhibition of key signaling kinases. It directly targets the ATP-binding site of the ABL1 kinase domain of the BCR-ABL oncoprotein, as well as SRC and p38 kinases.[1][2] Inhibition of BCR-ABL autophosphorylation by this compound leads to the suppression of downstream signaling pathways critical for CML cell proliferation and survival, including the STAT5, Crkl, and ERK pathways.[2]

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos STAT5 STAT5 BCR-ABL->STAT5 Crkl Crkl BCR-ABL->Crkl Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Crkl->Proliferation p38 p38 p38->Survival SRC SRC SRC->STAT5 This compound This compound This compound->BCR-ABL Inhibits This compound->p38 Inhibits This compound->SRC Inhibits

Caption: Simplified BCR-ABL signaling pathway and points of inhibition by this compound.

Data Presentation

In Vitro Kinase Inhibitory Activity
KinaseIC50 (nM)
ABL170
SRC90
p3862
DDR1292
DDR2457
c-KIT>10000
Data sourced from MedChemExpress and Xcess Biosciences.[1][3]
In Vitro Anti-proliferative Activity in CML Cell Lines
Cell LineGI50 (nM)
K56214
KU81225
MEG-0116
Data sourced from Liang X, et al. J Med Chem. 2016.[2]
In Vivo Efficacy in a CML Xenograft Model
Animal ModelCell LineTreatmentOutcome
Xenograft Mouse ModelK56250 mg/kg/dayAlmost complete suppression of tumor progression
Data sourced from Liang X, et al. J Med Chem. 2016.[2]
Pharmacokinetic Profile
ParameterValueSpecies
Half-life>4 hoursRat
Bioavailability24%Rat
Data sourced from Liang X, et al. J Med Chem. 2016.[2]

Application in Leukemia Stem Cell Research

While direct studies on the effect of this compound on CML LSCs are yet to be published, its potent inhibition of BCR-ABL and SRC, both implicated in LSC survival and self-renewal, makes it a compelling candidate for such investigations. The following protocols outline how to assess the efficacy of this compound on the CML LSC population.

LSC_Research_Workflow Isolate_LSCs Isolate CML LSCs (CD34+/CD38-/CD26+) Treat_LSCs Treat with this compound Isolate_LSCs->Treat_LSCs In_Vivo_Study In Vivo Study (Serial Transplantation) Isolate_LSCs->In_Vivo_Study Assess_Viability Assess Viability (e.g., Annexin V/PI) Treat_LSCs->Assess_Viability Assess_Function Assess Function (Colony-Forming Assay) Treat_LSCs->Assess_Function Assess_Signaling Assess Signaling (Western Blot) Treat_LSCs->Assess_Signaling

Caption: Experimental workflow for investigating the effect of this compound on CML LSCs.

Experimental Protocols

Protocol 1: Isolation of CML Leukemia Stem Cells by Flow Cytometry

This protocol describes the identification and isolation of CML LSCs based on the expression of surface markers CD34, CD38, and CD26.[4][5][6]

Materials:

  • Bone marrow or peripheral blood mononuclear cells (BMCs or PBMCs) from CML patients

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Flow cytometry staining buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD34

    • Anti-human CD38

    • Anti-human CD26

    • Isotype control antibodies

  • 7-AAD or DAPI for viability staining

  • Flow cytometer and cell sorter

Procedure:

  • Prepare a single-cell suspension of BMCs or PBMCs.

  • Wash the cells with cold PBS and resuspend in flow cytometry staining buffer at a concentration of 1 x 10^7 cells/mL.

  • Add the fluorochrome-conjugated antibodies and isotype controls to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold flow cytometry staining buffer.

  • Resuspend the cells in an appropriate volume of flow cytometry staining buffer containing a viability dye (e.g., 7-AAD or DAPI).

  • Acquire the samples on a flow cytometer.

  • Gate on the viable, single-cell population.

  • Within the viable singlet gate, identify the CD34+ population.

  • From the CD34+ population, gate on the CD38- population.

  • Finally, identify the CD26+ population within the CD34+CD38- gate. This is the CML LSC population.

  • For isolation, use a cell sorter to collect the CD34+/CD38-/CD26+ cells.

Protocol 2: Colony-Forming Cell (CFC) Assay for LSC Function

This assay assesses the self-renewal and differentiation capacity of LSCs following treatment with this compound.

Materials:

  • Isolated CML LSCs (CD34+/CD38-/CD26+)

  • This compound

  • MethoCult™ medium (e.g., H4434 Classic)

  • Sterile 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Plate the isolated LSCs in MethoCult™ medium at a density of 1 x 10^3 cells/dish.

  • Add this compound at various concentrations to the culture dishes. Include a vehicle control.

  • Incubate the dishes in a humidified incubator for 14-21 days.

  • After the incubation period, score the number and type of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.

  • To assess self-renewal, individual colonies can be picked, dissociated into single cells, and replated in secondary CFC assays.

Protocol 3: Western Blot Analysis of BCR-ABL Signaling

This protocol is for assessing the inhibition of BCR-ABL and its downstream signaling pathways in CML cells treated with this compound.

Materials:

  • CML cell lines (e.g., K562, KU812) or isolated LSCs

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-BCR-ABL (pY245)

    • Total BCR-ABL

    • Phospho-STAT5 (pY694)

    • Total STAT5

    • Phospho-Crkl (pY207)

    • Total Crkl

    • Phospho-ERK1/2 (pT202/pY204)

    • Total ERK1/2

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat CML cells with various concentrations of this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 4: In Vivo Efficacy Study in a CML Xenograft Model

This protocol describes a xenograft model to evaluate the in vivo efficacy of this compound against CML.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • CML cell line (e.g., K562)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject CML cells subcutaneously into the flank of the immunodeficient mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg/day) or vehicle control orally.

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • For LSC studies, bone marrow can be harvested and analyzed for the presence of human CD34+/CD38-/CD26+ cells. Serial transplantation of these cells into secondary recipients can assess the effect of this compound on LSC self-renewal in vivo.

In_Vivo_Workflow Inject_Cells Inject CML cells into immunodeficient mice Tumor_Growth Allow tumor growth Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Treat with this compound or vehicle Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Analyze Analyze tumors and bone marrow Monitor->Analyze

Caption: General workflow for an in vivo efficacy study using a CML xenograft model.

References

Application Notes and Protocols: CHMFL-ABL-053 in Combination with Other CML Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 fusion protein. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance and intolerance remain significant clinical challenges. CHMFL-ABL-053 is a potent and selective, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1][2] Its distinct mechanism of action as a potential allosteric inhibitor, similar to asciminib, presents a compelling case for its use in combination with existing CML therapies to overcome resistance and enhance efficacy.

These application notes provide a comprehensive overview of the preclinical data for this compound and a conceptual framework for its investigation in combination with other CML therapies, drawing parallels from clinical studies of the allosteric inhibitor asciminib.

Preclinical Data for this compound

Kinase Inhibitory Potency

This compound has demonstrated potent inhibitory activity against ABL1, SRC, and p38 kinases.[1]

Kinase TargetIC50 (nM)
ABL170
SRC90
p3862
DDR1292
DDR2457
c-KIT>10000

Table 1: In vitro kinase inhibitory activity of this compound.[1][2][3]

Anti-proliferative Activity in CML Cell Lines

The compound effectively inhibits the proliferation of various CML cell lines.[1][2]

CML Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Table 2: Anti-proliferative activity of this compound in CML cell lines.[1][2]

In Vivo Efficacy

In a K562 xenograft mouse model, this compound demonstrated significant tumor growth suppression.[1][2]

Treatment GroupDosageOutcome
This compound50 mg/kg/dayAlmost complete suppression of tumor progression

Table 3: In vivo efficacy of this compound in a K562 xenograft model.[1][2]

Conceptual Framework for Combination Therapies

While no direct studies on this compound in combination with other CML therapies have been published, the dual-inhibition strategy of combining an allosteric inhibitor with an ATP-competitive TKI has shown promise in overcoming resistance.[4] Clinical studies with asciminib, another allosteric BCR-ABL1 inhibitor, provide a strong rationale for exploring similar combinations with this compound.

Rationale for Combination

Combining an allosteric inhibitor like this compound with an ATP-competitive TKI (e.g., imatinib, nilotinib, dasatinib, ponatinib) can synergistically inhibit BCR-ABL1 kinase activity.[4][5] This dual-targeting approach can be effective against wild-type and mutated BCR-ABL1, potentially preventing the emergence of resistance.[5]

Potential Combination Agents and Clinical Insights from Asciminib Studies

Clinical trials with asciminib have demonstrated the feasibility and potential efficacy of this combination approach in heavily pretreated CML patients.[6][7][8]

Combination AgentPhase 1 Recommended Dose with AsciminibKey Efficacy Findings (Asciminib Combinations)
ImatinibAsciminib 40 mg or 60 mg QD + Imatinib 400 mg QDMMR rate at 96 weeks: 45.0%[6]
NilotinibAsciminib 40 mg BID + Nilotinib 300 mg BIDMMR rate at 96 weeks: 31.8%[6]
DasatinibAsciminib 80 mg QD + Dasatinib 100 mg QDMMR rate at 96 weeks: 46.2%[6]

Table 4: Clinical data from asciminib combination studies providing a basis for potential this compound combination trials.

Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine if this compound acts synergistically with ATP-competitive TKIs in inhibiting CML cell proliferation.

Materials:

  • CML cell lines (e.g., K562, KU812, Ba/F3 p210)

  • This compound

  • ATP-competitive TKIs (Imatinib, Nilotinib, Dasatinib)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed CML cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a dose-response matrix of this compound and the combination TKI.

  • Treat the cells with single agents and combinations for 72 hours.

  • Assess cell viability using a luminescence-based assay.

  • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis of Signaling Pathway Inhibition

Objective: To assess the effect of this compound, alone and in combination, on BCR-ABL1 signaling.

Materials:

  • CML cell lines

  • This compound and combination TKIs

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (p-BCR-ABL, BCR-ABL, p-STAT5, STAT5, p-CrkL, CrkL, p-ERK, ERK, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat CML cells with this compound and/or other TKIs at specified concentrations for 1-2 hours.[9]

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model for Combination Therapy

Objective: To evaluate the in vivo efficacy of this compound in combination with another TKI in a CML mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • K562 or other CML cells

  • This compound and combination TKI

  • Vehicle for drug administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inoculate mice with K562 cells.

  • When tumors reach a palpable size, randomize mice into treatment groups (Vehicle, this compound alone, TKI alone, Combination).

  • Administer drugs daily via oral gavage.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

Signaling Pathway Diagram

BCR_ABL1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 STAT5 STAT5 BCR_ABL1->STAT5 p CrkL CrkL BCR_ABL1->CrkL p RAS_RAF_MEK RAS-RAF-MEK BCR_ABL1->RAS_RAF_MEK Proliferation Cell Proliferation & Survival STAT5->Proliferation CrkL->Proliferation ERK ERK RAS_RAF_MEK->ERK p ERK->Proliferation CHMFL_ABL_053 This compound (Allosteric Inhibitor) CHMFL_ABL_053->BCR_ABL1 ATP_TKI ATP-competitive TKI ATP_TKI->BCR_ABL1

Caption: Dual inhibition of the BCR-ABL1 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Outcome Cell_Lines CML Cell Lines (K562, KU812, etc.) Synergy_Assay Combination Index (CI) Synergy Assessment Cell_Lines->Synergy_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Lines->Western_Blot Data_Analysis Quantitative Analysis Synergy_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft CML Xenograft Mouse Model Efficacy Tumor Growth Inhibition Efficacy Study Xenograft->Efficacy Efficacy->Data_Analysis Conclusion Determine Optimal Combination & Dosing Strategy Data_Analysis->Conclusion

Caption: Preclinical evaluation workflow for combination therapy.

Conclusion

This compound is a promising preclinical candidate for the treatment of CML, exhibiting potent and selective inhibition of BCR-ABL. While direct clinical data for its use in combination therapies is not yet available, the success of the allosteric inhibitor asciminib in combination with ATP-competitive TKIs provides a strong rationale for a similar investigational path for this compound. The protocols and conceptual framework provided herein offer a guide for researchers to explore the potential of this compound in combination regimens, with the ultimate goal of improving outcomes for CML patients.

References

Application Notes and Protocols: Chmfl-abl-053 Treatment in KU812 and MEG-01 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-053 is a potent and selective, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1] It has demonstrated significant anti-proliferative activity in chronic myeloid leukemia (CML) cell lines, including KU812 and MEG-01, which are both positive for the Philadelphia chromosome. These application notes provide detailed protocols for the treatment of KU812 and MEG-01 cells with this compound, along with methods for assessing its effects on cell viability, signaling pathways, and the cell cycle.

The KU812 cell line was established from a patient in the blastic crisis of CML and exhibits characteristics of immature basophils. The MEG-01 cell line was derived from a CML patient in megakaryoblastic crisis and serves as a valuable model for studying megakaryopoiesis. Both cell lines are crucial tools for the preclinical evaluation of targeted therapies for CML.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterKU812MEG-01Target Kinase
GI50 (nM) 25[1]16[1]-
IC50 (nM) --ABL1: 70[1]
SRC: 90[1]
p38: 62[1]

Signaling Pathway and Experimental Workflow

G cluster_0 This compound Inhibition Pathway cluster_1 Downstream Effectors cluster_2 Cellular Outcomes BCR_ABL BCR-ABL STAT5 p-STAT5 BCR_ABL->STAT5 CrkL p-CrkL BCR_ABL->CrkL CellCycleArrest Cell Cycle Arrest BCR_ABL->CellCycleArrest SRC SRC ERK p-ERK SRC->ERK p38 p38 MAPK Apoptosis Increased Apoptosis p38->Apoptosis Inhibitor This compound Inhibitor->BCR_ABL Inhibitor->SRC Inhibitor->p38 Proliferation Decreased Proliferation STAT5->Proliferation CrkL->Proliferation ERK->Proliferation

Figure 1: this compound signaling pathway.

G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Start: Culture KU812 or MEG-01 cells seed Seed cells in multi-well plates start->seed treat Treat with varying concentrations of this compound seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI staining) incubate->cell_cycle western Western Blot Analysis (p-CrkL, p-STAT5, etc.) incubate->western analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze cell_cycle->analyze western->analyze

Figure 2: General experimental workflow.

Experimental Protocols

Cell Culture Protocols

KU812 Cell Line

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 4.5 g/L glucose, 10 mM HEPES, and 1.0 mM sodium pyruvate.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 3 x 10^5 and 3 x 10^6 cells/mL. Cultures can be maintained by adding fresh medium every 2 to 3 days or by centrifugation and resuspending the cell pellet in fresh medium at a density of 3 x 10^5 viable cells/mL.

MEG-01 Cell Line

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: MEG-01 cells grow as a mixture of adherent and suspension cells. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL. To subculture, gently scrape the adherent cells into the medium. Collect the entire cell suspension and centrifuge. Resuspend the cell pellet in fresh medium and seed at a density of 2-4 x 10^5 cells/mL. Change the medium every 2 to 3 days.

Cell Viability Assay (MTT Protocol)
  • Seed KU812 or MEG-01 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

  • Incubate for 24 hours to allow cells to attach (for MEG-01) and resume growth.

  • Prepare serial dilutions of this compound in growth medium at 2x the final desired concentrations.

  • Remove 50 µL of medium from each well and add 50 µL of the 2x drug dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C in a humidified incubator.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Western Blot Analysis
  • Seed 1-2 x 10^6 cells in 6-well plates and allow them to recover for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 250 nM) for 2-4 hours.

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-STAT5 (Tyr694)

    • STAT5

    • Phospho-CrkL (Tyr207)

    • CrkL

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • p44/42 MAPK (Erk1/2)

    • β-Actin (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest both adherent (for MEG-01) and suspension cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Cell Cycle Analysis
  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chmfl-abl-053 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Chmfl-abl-053. The information provided aims to address common challenges encountered during in vivo experiments and offers strategies to improve the oral bioavailability of this potent BCR-ABL/SRC/p38 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and in which animal model was it determined?

A pharmacokinetic study in rats revealed that this compound has an oral bioavailability of 24% and a half-life of over 4 hours.[1]

Q2: What are the known physicochemical properties of this compound that might affect its bioavailability?

This compound is soluble in DMSO, which suggests it may have poor aqueous solubility, a common characteristic of kinase inhibitors that can limit oral absorption.[2] The use of a co-solvent formulation (DMSO and PEG400) in preclinical studies further supports the likelihood of low aqueous solubility.

Q3: What was the formulation used for in vivo studies of this compound?

In the initial preclinical studies, this compound was dissolved in a vehicle consisting of 5% DMSO and 40% PEG400 in saline for oral administration.

Q4: What is the mechanism of action of this compound?

This compound is a potent inhibitor of BCR-ABL, SRC, and p38 kinases.[3] It suppresses the autophosphorylation of BCR-ABL and its downstream signaling mediators, including STAT5, Crkl, and ERK, leading to the inhibition of proliferation in chronic myeloid leukemia (CML) cell lines.[1][4]

Troubleshooting Guide: Improving this compound Bioavailability

Issue: Observed bioavailability is lower than the reported 24% or highly variable between subjects.

Possible Cause 1: Suboptimal Formulation

Poor aqueous solubility is a likely contributor to the moderate bioavailability of this compound. The initial formulation of 5% DMSO and 40% PEG400 in saline may not be optimal for all experimental conditions.

Solutions:

  • Formulation Optimization: Experiment with different vehicle compositions to improve the solubility and absorption of this compound. The choice of vehicle can significantly impact the in vivo performance of poorly soluble compounds.

  • Lipid-Based Formulations: Consider formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance the oral absorption of lipophilic drugs.

  • Amorphous Solid Dispersions: For solid dosing forms, creating an amorphous solid dispersion can improve the dissolution rate and oral bioavailability of crystalline compounds with low solubility.

  • Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area of the drug, potentially leading to improved dissolution and absorption.

Possible Cause 2: First-Pass Metabolism

The liver and intestinal wall contain enzymes that can metabolize drugs before they reach systemic circulation, a phenomenon known as the first-pass effect. This can significantly reduce the bioavailability of orally administered compounds.

Solutions:

  • Co-administration with CYP450 Inhibitors: While not a formulation strategy, in exploratory studies, co-administration with a known inhibitor of relevant cytochrome P450 enzymes can help determine the extent of first-pass metabolism. This is a common strategy in drug discovery to understand pharmacokinetic limitations.

  • Prodrug Approach: In the drug development phase, a prodrug of this compound could be designed to be less susceptible to first-pass metabolism and then converted to the active compound in vivo.

Possible Cause 3: P-glycoprotein (P-gp) Efflux

P-glycoprotein is an efflux transporter found in the intestines and other tissues that can actively pump drugs back into the intestinal lumen, thereby reducing their absorption.

Solutions:

  • In Vitro P-gp Substrate Assessment: Conduct in vitro assays, such as a Caco-2 permeability assay, to determine if this compound is a substrate of P-gp.

  • Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a P-gp inhibitor can be used to assess the contribution of P-gp mediated efflux to the low bioavailability.

Possible Cause 4: Improper Gavage Technique

Incorrect oral gavage technique can lead to variability in dosing and potentially stress-induced physiological changes in the animal that can affect drug absorption.

Solutions:

  • Ensure Proper Training: All personnel performing oral gavage should be properly trained and proficient in the technique.

  • Standardize the Procedure: Follow a standardized protocol for oral gavage to ensure consistency across all animals in the study. This includes proper restraint, correct needle size and placement, and a controlled rate of administration.[5][6][7][8]

Data Presentation

Table 1: In Vitro Potency of this compound

Target KinaseIC50 (nM)
ABL170
SRC90
p3862
Data from MedChemExpress and other sources.[3]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116
Data from MedChemExpress and other sources.[3]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Bioavailability24%
Half-life (t1/2)> 4 hours
Data from the primary publication.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Objective: To prepare a solution of this compound suitable for oral administration in rodents.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Sterile saline (0.9% NaCl)

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder.

    • In a sterile conical tube, dissolve the this compound powder in DMSO to create a stock solution. The final concentration of DMSO in the dosing solution should not exceed 5%.

    • Add PEG400 to the solution. The final concentration of PEG400 should be 40%.

    • Vortex the mixture until the this compound is completely dissolved.

    • Add sterile saline to reach the final desired volume.

    • Vortex the final solution thoroughly before administration.

Protocol 2: Oral Gavage Administration in Rats for Pharmacokinetic Studies

  • Objective: To administer a precise dose of this compound orally to rats for the assessment of its pharmacokinetic profile.

  • Materials:

    • This compound formulation

    • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)

    • Syringes

    • Animal scale

  • Procedure:

    • Fast the rats overnight (with free access to water) before dosing to reduce variability in drug absorption.

    • Weigh each rat immediately before dosing to calculate the exact volume to be administered. The maximum recommended dosing volume for rats is 10-20 ml/kg.[7][8]

    • Properly restrain the rat to ensure its head and body are in a straight line.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

    • Once the needle is correctly positioned in the stomach, administer the formulation slowly and steadily.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress immediately after the procedure and periodically thereafter.

    • For a typical pharmacokinetic study, blood samples should be collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

Visualizations

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

Caption: Troubleshooting workflow for low bioavailability of this compound.

References

Chmfl-abl-053 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Chmfl-abl-053 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-targets of this compound identified in biochemical and cellular assays?

A1: this compound is a potent inhibitor of the BCR-ABL fusion protein, its primary target. However, it also demonstrates significant activity against SRC and p38 kinases.[1][2] In broader kinome scans, other kinases have been identified as potential off-targets, exhibiting strong binding. These include but are not limited to BLK, DDR1, DDR2, EPHA8, EphB6, HCK, and LCK.[3]

Q2: We are observing effects in our cellular assays that are inconsistent with BCR-ABL inhibition alone. What could be the cause?

A2: Unexplained cellular phenotypes may be attributable to this compound's off-target activities. The compound's inhibition of SRC and p38 kinases can influence a variety of signaling pathways distinct from the canonical BCR-ABL pathway. Depending on the cellular context, inhibition of these kinases could lead to unexpected biological responses. For a comprehensive list of potential off-targets, refer to the kinome scan data provided in Table 3.

Q3: How can I differentiate between on-target (BCR-ABL) and off-target effects in my experiments?

A3: To dissect the specific contributions of on-target versus off-target effects, consider the following experimental approaches:

  • Use of control compounds: Employ kinase inhibitors with different selectivity profiles. For example, a highly selective BCR-ABL inhibitor with minimal SRC or p38 activity can help isolate BCR-ABL-specific effects.

  • Genetic knockdown/knockout: Utilize techniques like siRNA or CRISPR/Cas9 to specifically deplete the expression of suspected off-target kinases (e.g., SRC, p38) and observe if the cellular phenotype mimics the effects of this compound.

  • Dose-response studies: Carefully titrate the concentration of this compound. On-target effects are typically observed at lower concentrations, while off-target effects may become more prominent at higher concentrations. Compare the effective concentrations in your assay with the known IC50 values for BCR-ABL and its off-targets (see Tables 1 and 2).

Q4: What are the known downstream signaling pathways affected by this compound?

A4: In the context of its primary target in CML cell lines, this compound has been shown to suppress the autophosphorylation of BCR-ABL and subsequently inhibit the phosphorylation of downstream mediators such as STAT5, Crkl, and ERK.[2][3][4][5] Inhibition of off-targets like SRC and p38 will likely impact their respective signaling cascades, which are extensive and cell-type dependent.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell toxicity or reduced proliferation in non-CML cell lines. Inhibition of essential off-target kinases required for cell survival or proliferation in that specific cell type.Review the kinome scan data (Table 3) to identify potential off-targets that are critical in your cell line. Perform a dose-response experiment to determine the GI50 in your specific cell model.
Alterations in cell morphology or adhesion. Inhibition of SRC family kinases, which are known to regulate the cytoskeleton and cell adhesion.Investigate the phosphorylation status of known SRC substrates involved in cytoskeletal dynamics.
Inconsistent results between different cell lines. Cell lines express varying levels of on- and off-target kinases, leading to differential responses to this compound.Characterize the expression levels of the primary targets (BCR-ABL) and key off-targets (e.g., SRC, p38) in the cell lines being used.

Quantitative Data Summary

Table 1: Biochemical Potency of this compound Against Primary and Major Off-Targets

TargetIC50 (nM)
ABL170
SRC90
p38α62
DDR1292
DDR2457
c-KIT>10,000

Data sourced from multiple biochemical assays.[1][3]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Cell viability was assessed after 72 hours of treatment.[1]

Table 3: Kinome Scan Selectivity Profile of this compound

KinasePercent of Control*
ABL1 <1
SRC <1
p38α <1
BLK<1
HCK<1
LCK<1
DDR1<10
DDR2<10
EPHA8<10
EphB6<10

% Control represents the percentage of the kinase remaining bound to the solid support in the presence of 1 µM this compound. A lower number indicates stronger binding of the inhibitor to the kinase. Data is a representation of findings from kinome scan assays.[3] For a comprehensive list of all 468 kinases tested, researchers are encouraged to consult the supplementary materials of the original publication.

Experimental Protocols

Western Blot Analysis of Signaling Pathway Inhibition

This protocol is a standard method to assess the impact of this compound on intracellular signaling pathways.

  • Cell Culture and Treatment: Plate CML cells (e.g., K562, KU812, or MEG-01) at a suitable density and allow them to adhere or stabilize overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 1-4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-BCR-ABL, BCR-ABL, p-STAT5, STAT5, p-Crkl, Crkl, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos JAK JAK BCR_ABL->JAK Crkl Crkl BCR_ABL->Crkl Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression STAT5 STAT5 JAK->STAT5 STAT5->Gene_Expression Crkl->Gene_Expression Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., K562, KU812) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Western_Blot Western Blot Treatment->Western_Blot Kinome_Scan Kinome Scan (Off-target profiling) Treatment->Kinome_Scan

Caption: General experimental workflow for assessing this compound effects.

References

Technical Support Center: Optimizing Chmfl-abl-053 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Chmfl-abl-053 for accurate and reproducible cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally available small molecule inhibitor of BCR-ABL, SRC, and p38 kinases.[1] Its primary mechanism of action in the context of Chronic Myeloid Leukemia (CML) is the inhibition of the constitutively active BCR-ABL kinase.[2][3] This inhibition blocks the autophosphorylation of BCR-ABL and subsequently suppresses downstream signaling pathways crucial for cancer cell proliferation and survival, such as the STAT5, Crkl, and ERK pathways.[2][3]

Q2: Which cell lines are sensitive to this compound?

This compound has shown significant anti-proliferative activity in CML cell lines that are dependent on the BCR-ABL kinase for their growth and survival.[1][2][3]

Q3: What is a good starting concentration range for this compound in a cell viability assay?

Based on published data, a sensible starting point for a dose-response experiment would be a broad range covering nanomolar to low micromolar concentrations. For sensitive CML cell lines like K562, KU812, and MEG-01, a concentration range from 1 nM to 1 µM is recommended to capture the full dose-response curve and accurately determine the GI50/IC50 value. For less sensitive or non-BCR-ABL dependent cell lines, a higher concentration range up to 10 µM may be necessary.[1]

Q4: What is the difference between IC50 and GI50 values?

  • IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific target (e.g., an enzyme like ABL1 kinase) by 50%. It is typically determined in biochemical assays.

  • GI50 (Half-maximal growth inhibition): This value represents the concentration of a compound that inhibits the proliferation of a cell line by 50%. It is determined in cell-based assays and reflects the overall effect of the compound on cell growth, which can include cytotoxicity, cell cycle arrest, and other mechanisms.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported in vitro efficacy of this compound against various kinases and cancer cell lines.

Table 1: Biochemical Kinase Inhibition

Target KinaseIC50 (nM)
ABL170
SRC90
p3862

Data sourced from MedChemExpress.[1]

Table 2: Anti-proliferative Activity in CML Cell Lines

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Data sourced from MedChemExpress and Liang X, et al. (2016).[1][3]

Experimental Protocols

Detailed Methodology for MTT Cell Viability Assay

This protocol is adapted for determining the anti-proliferative effects of this compound on adherent or suspension cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

    • For suspension cells (like K562), seed at a density of 20,000-40,000 cells/well in 100 µL of complete medium.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Add 100 µL of the diluted compound or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.

    • Add 150 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm Chmfl_abl_053 This compound BCR_ABL BCR-ABL Chmfl_abl_053->BCR_ABL Inhibits SRC SRC Chmfl_abl_053->SRC Inhibits p38 p38 Chmfl_abl_053->p38 Inhibits STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl ERK ERK BCR_ABL->ERK Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation ERK->Proliferation

Caption: Signaling pathway of this compound action.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (for adherent cells) seed_cells->overnight_incubation prepare_compound Prepare Serial Dilutions of this compound overnight_incubation->prepare_compound treat_cells Add Compound to Cells prepare_compound->treat_cells incubation_48_72h Incubate for 48-72h treat_cells->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_3_4h Incubate for 3-4h add_mtt->incubation_3_4h solubilize Add Solubilization Solution incubation_3_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Calculate GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability assay.

G issue Unexpected Results in Cell Viability Assay high_variability High Variability Between Replicates issue->high_variability no_effect No or Low Inhibitory Effect issue->no_effect high_toxicity High Toxicity at Low Concentrations issue->high_toxicity check_seeding Check Cell Seeding Density & Technique high_variability->check_seeding check_contamination Test for Mycoplasma Contamination high_variability->check_contamination check_compound Verify Compound Concentration & Stability no_effect->check_compound check_cell_line Confirm Cell Line Sensitivity (BCR-ABL+) no_effect->check_cell_line optimize_incubation Optimize Incubation Time no_effect->optimize_incubation high_toxicity->check_compound check_dmso Check DMSO Concentration high_toxicity->check_dmso high_toxicity->check_contamination

Caption: Troubleshooting guide for common issues.

Troubleshooting Guide

Problem 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and mix the cell suspension between pipetting steps.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity.

  • Possible Cause: Mycoplasma contamination.

    • Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly affect cell growth and response to treatments.

Problem 2: this compound shows little to no inhibitory effect, even at high concentrations.

  • Possible Cause: Incorrect cell line.

    • Solution: Confirm that the cell line used is dependent on the BCR-ABL signaling pathway. This compound is expected to have a much lower effect on BCR-ABL negative cell lines.

  • Possible Cause: Compound degradation.

    • Solution: Ensure that the this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause: Insufficient incubation time.

    • Solution: The anti-proliferative effects of kinase inhibitors may take time to manifest. Consider extending the incubation period to 72 hours, especially for slower-growing cell lines.

Problem 3: High levels of cell death observed in the vehicle control (DMSO) wells.

  • Possible Cause: DMSO concentration is too high.

    • Solution: The final concentration of DMSO in the culture medium should generally not exceed 0.5%. Higher concentrations can be toxic to many cell lines. Ensure that the serial dilutions are planned to keep the DMSO concentration low and consistent across all wells.

Problem 4: Unexpected dose-response curve (e.g., non-sigmoidal).

  • Possible Cause: Off-target effects at high concentrations.

    • Solution: While this compound is selective, very high concentrations may inhibit other kinases, leading to complex cellular responses. Focus on the concentration range relevant to its known IC50 and GI50 values.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the wells with the highest concentrations of this compound under a microscope to check for any signs of compound precipitation. If precipitation occurs, consider using a lower top concentration or a different solvent system if possible.

References

overcoming poor solubility of Chmfl-abl-053 for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor solubility of Chmfl-abl-053 for successful in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, which can then be serially diluted for your experiments.

Q2: I observed precipitation when I added my this compound stock solution to the aqueous cell culture medium. What is causing this and how can I prevent it?

A2: Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds like this compound. This occurs because the compound is much less soluble in the aqueous environment of the cell culture medium compared to the DMSO stock. To prevent this, ensure the final concentration of DMSO in your culture medium is kept as low as possible, ideally at or below 0.1% to 0.5%, to maintain compound solubility and minimize solvent-induced cytotoxicity.[3][4] It is also crucial to mix the compound into the medium thoroughly and immediately after addition.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, some sensitive or primary cell lines may be affected at lower concentrations.[3] It is best practice to keep the final DMSO concentration at or below 0.1% if possible.[4] We strongly recommend performing a DMSO tolerance test for your specific cell line to determine the maximum acceptable concentration that does not impact cell viability or function.

Q4: Can I use other co-solvents besides DMSO to improve the solubility of this compound in my in vitro assay?

A4: Yes, other co-solvents can be explored. For in vivo studies of this compound, a vehicle containing Polyethylene glycol 400 (PEG400) was used in combination with DMSO and saline. PEG400 is a good solubilizer and may be suitable for some in vitro applications, though its compatibility and potential effects on your specific assay should be validated.[5][6]

Troubleshooting Guide

Issue: Precipitate formation during stock solution preparation or upon dilution in media.
Potential Cause Troubleshooting Steps
Incomplete Dissolution in DMSO Ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming to 37°C and sonication can aid dissolution.[2]
Supersaturation and Crash-out When diluting the DMSO stock in aqueous media, add the stock solution dropwise to the media while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Low Solubility in Final Medium Decrease the final concentration of this compound in your assay. If a higher concentration is necessary, consider using a small amount of a co-solvent like PEG400 in your final medium, but be sure to include appropriate vehicle controls in your experiment.
Media Component Interaction Some components of cell culture media can interact with the compound, reducing its solubility. If possible, try a simpler, serum-free medium for the initial dissolution test to identify potential interactions.
Issue: High background signal or off-target effects in the assay.
Potential Cause Troubleshooting Steps
Solvent Effects The final concentration of your solvent (e.g., DMSO) may be affecting the cells or the assay components. Perform a vehicle control experiment with the same final concentration of the solvent to determine its baseline effect. Aim for a final DMSO concentration of ≤ 0.1%.[4]
Compound Aggregation Poorly soluble compounds can form aggregates that can cause non-specific activity or light scattering in plate-based assays. Consider a brief centrifugation of your final diluted compound solution before adding it to the cells to pellet any potential aggregates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound (MW: 549.55 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 5.5 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

    • If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and sonicate for 5 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Objective: To prepare a working solution of this compound for treating cells in culture while maintaining a low final DMSO concentration.

  • Procedure:

    • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of intermediate stock concentrations.

    • Further dilute the intermediate stocks into your cell culture medium. To minimize precipitation, add the DMSO stock to the medium (not the other way around) and mix immediately and thoroughly.

    • Example Dilution for a final concentration of 10 µM with 0.1% DMSO:

      • Prepare a 10 mM stock in 100% DMSO.

      • Prepare a 1000X working stock by diluting the 10 mM stock to 10 mM in 100% DMSO (in this case, the stock is the working stock).

      • Add 1 µL of the 10 mM stock to 999 µL of cell culture medium to achieve a final concentration of 10 µM this compound and 0.1% DMSO.

    • Always include a vehicle control in your experiment (e.g., 0.1% DMSO in cell culture medium without the compound).

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound

Parameter Recommendation Reference
Primary Stock Solvent 100% DMSO[1][2]
Storage Temperature -20°C (short-term) or -80°C (long-term)[2]
Storage Duration Up to 1 month at -20°C, up to 6 months at -80°C[2]

Table 2: Suggested Maximum Final DMSO Concentrations for In Vitro Assays

Cell Type Recommended Max. DMSO Concentration Reference
Most Cell Lines 0.5%[3]
Sensitive/Primary Cells ≤ 0.1%[3][4]

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation Crkl Crkl BCR_ABL->Crkl Phosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Gene_Expression Altered Gene Expression STAT5->Gene_Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Proliferation Increased Cell Proliferation Gene_Expression->Proliferation Apoptosis Inhibition of Apoptosis Gene_Expression->Apoptosis Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL Inhibition

Caption: Signaling pathway of BCR-ABL and the inhibitory action of this compound.

Solubility_Workflow start Start: Need to use This compound in vitro prep_stock Prepare 10 mM stock solution in 100% DMSO start->prep_stock serial_dilute Perform serial dilutions in 100% DMSO prep_stock->serial_dilute final_dilution Dilute to final concentration in aqueous buffer/medium (Final DMSO <= 0.5%) serial_dilute->final_dilution observe Visually inspect for precipitation final_dilution->observe success Solution is clear. Proceed with experiment. observe->success No troubleshoot Precipitation observed. Go to Troubleshooting Guide. observe->troubleshoot Yes Troubleshooting_Logic start Issue: Precipitation in Media check_stock Is the 100% DMSO stock solution clear? start->check_stock re_dissolve Re-dissolve stock. Use gentle heat (37°C) and sonication. check_stock->re_dissolve No check_final_dmso Is final DMSO concentration <= 0.1%? check_stock->check_final_dmso Yes re_dissolve->check_stock lower_dmso Lower final DMSO concentration by adjusting serial dilutions. check_final_dmso->lower_dmso No check_mixing Are you adding stock to media with vigorous mixing? check_final_dmso->check_mixing Yes lower_dmso->check_final_dmso improve_mixing Add stock dropwise to media while vortexing. check_mixing->improve_mixing No lower_compound_conc Consider lowering the final compound concentration. check_mixing->lower_compound_conc Yes improve_mixing->check_mixing end Solution Clear lower_compound_conc->end

References

unexpected results with Chmfl-abl-053 in signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Chmfl-abl-053 in signaling studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1]

Q2: What are the expected downstream effects of this compound treatment in Chronic Myeloid Leukemia (CML) cell lines?

In CML cell lines, this compound is expected to suppress the autophosphorylation of BCR-ABL and inhibit the phosphorylation of downstream mediators such as STAT5, Crkl, and ERK.[2][3][4] This leads to the inhibition of proliferation in CML cell lines like K562, KU812, and MEG-01.[1][3][4]

Q3: Is this compound selective? What are its known off-targets?

This compound is described as a selective inhibitor.[3] However, in addition to its primary targets (ABL1, SRC, p38α), it has shown binding affinity for other kinases including BLK, DDR1, DDR2, EPHA8, EphB6, HCK, and LCK.[2] It does not show significant activity against c-KIT.[3]

Q4: What is the recommended solvent and storage condition for this compound?

For specific details on solvent and storage, it is crucial to refer to the Certificate of Analysis provided by the supplier. As a general guideline for similar compounds, DMSO is often used for creating stock solutions, which are then stored at -20°C or -80°C.

Troubleshooting Guide

Issue 1: No effect on downstream signaling (p-STAT5, p-Crkl, p-ERK) after treatment.

  • Question: I've treated my CML cells with this compound, but I'm not seeing the expected decrease in phosphorylation of STAT5, Crkl, or ERK. What could be the issue?

  • Answer: There are several potential reasons for this observation:

    • Compound Integrity: Ensure that this compound has been stored correctly and has not degraded. Improper storage can lead to a loss of activity.

    • Dosage and Treatment Time: The effective concentration and treatment duration can vary between cell lines. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

    • Cell Line Specificity: While effective in several CML cell lines, the sensitivity to this compound can differ. Confirm the expression and activity of the BCR-ABL fusion protein in your cell line.

    • Experimental Protocol: Review your Western blot or other detection method protocols for any potential issues in antibody quality, buffer composition, or procedural steps.

Issue 2: Unexpected changes in cell phenotype or signaling pathways unrelated to BCR-ABL.

  • Question: I'm observing phenotypic changes or signaling alterations that are not typically associated with BCR-ABL inhibition. Could this be due to off-target effects of this compound?

  • Answer: Yes, this is a possibility. This compound is known to inhibit SRC and p38 kinases, and has shown affinity for several other kinases.[1][2] These off-target activities could lead to unexpected biological responses.

    • SRC Family Kinases: Inhibition of SRC can impact a wide range of cellular processes, including cell adhesion, growth, and migration.

    • p38 MAPK Pathway: Inhibition of p38 can affect cellular responses to stress, inflammation, and apoptosis.

    • Other Off-Targets: The engagement of other kinases like DDR1/2 or Ephrins could also contribute to unforeseen signaling outcomes.

    To investigate this, consider using more specific inhibitors for the suspected off-target pathways as controls in your experiments.

Issue 3: Discrepancy between biochemical assay results and cellular assay results.

  • Question: this compound shows high potency in my in vitro kinase assays, but the effect on cell proliferation or downstream signaling in cellular assays is much weaker. Why might this be?

  • Answer: This is a common challenge in drug development and can be attributed to several factors:

    • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to what is used in a biochemical assay.

    • Efflux Pumps: The cells may actively transport the compound out via efflux pumps, reducing its effective intracellular concentration.

    • Protein Binding: In the cellular environment, this compound may bind to other proteins, reducing the fraction available to bind to its intended kinase targets.

    • Cellular ATP Concentration: The high ATP concentration within cells can compete with ATP-competitive inhibitors like this compound, leading to a higher required dose for efficacy compared to in vitro assays where ATP concentrations may be lower.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
ABL170
SRC90
p38α62
DDR1292
DDR2457
c-KIT>10000

Data sourced from MedChemExpress and Xcess Biosciences.[1][2]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Data sourced from MedChemExpress and a study published in the Journal of Medicinal Chemistry.[1][3]

Experimental Protocols

1. In Vitro Kinase Assay (General Protocol)

This protocol is a generalized representation and should be adapted based on the specific kinase and assay format (e.g., ADP-Glo, TR-FRET).

  • Reagent Preparation:

    • Prepare a kinase buffer appropriate for the specific kinase being assayed.

    • Dilute the kinase to the desired concentration in kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP.

    • Create a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the diluted this compound or control (DMSO) to the wells of a microplate.

    • Add the diluted kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Allow the reaction to proceed for a defined period at the optimal temperature.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Proliferation Assay (e.g., using MTT or CellTiter-Glo)

  • Cell Seeding:

    • Culture CML cells (e.g., K562, KU812) in the appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the growth medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for color development or signal generation.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Visualizations

Chmfl_abl_053_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Activates Crkl Crkl BCR_ABL->Crkl Activates ERK ERK BCR_ABL->ERK Activates SRC SRC p38 p38 MAPK p_STAT5 p-STAT5 STAT5->p_STAT5 p_Crkl p-Crkl Crkl->p_Crkl p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation p_STAT5->Proliferation p_Crkl->Proliferation p_ERK->Proliferation Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL Inhibits Chmfl_abl_053->SRC Inhibits Chmfl_abl_053->p38 Inhibits

Caption: Intended signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Storage, Handling) Start->Check_Compound Review_Protocol Review Experimental Protocol (Reagents, Timings) Check_Compound->Review_Protocol Dose_Response Perform Dose-Response & Time-Course Experiment Review_Protocol->Dose_Response Off_Target Consider Off-Target Effects (SRC, p38, etc.) Dose_Response->Off_Target If expected effect is still absent Contact_Support Contact Technical Support Dose_Response->Contact_Support If expected effect is observed Control_Experiments Design Control Experiments (e.g., specific inhibitors) Off_Target->Control_Experiments Consult_Literature Consult Literature for Similar Findings Control_Experiments->Consult_Literature Consult_Literature->Contact_Support

Caption: Troubleshooting workflow for unexpected results.

References

refining Chmfl-abl-053 treatment duration for apoptosis assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chmfl-abl-053 in apoptosis assays. The information is tailored for scientists and drug development professionals to help refine treatment duration and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration of this compound to induce apoptosis for in vitro assays?

A1: The optimal treatment duration for this compound to induce apoptosis is cell-line dependent and must be determined empirically. A time-course experiment is essential to identify the ideal window for observing early to mid-stage apoptosis, prior to the onset of significant secondary necrosis.[1][2] A recommended starting point is to treat your specific cell line with a predetermined effective concentration of this compound and harvest cells at various time points (e.g., 4, 8, 12, 24, 48, and 72 hours) for apoptosis analysis using methods like Annexin V/Propidium Iodide (PI) staining.

Q2: How does this compound induce apoptosis?

A2: this compound is a potent inhibitor of BCR-ABL, SRC, and p38 kinases. By inhibiting the BCR-ABL fusion protein, it suppresses its autophosphorylation and the activation of downstream signaling pathways crucial for cell proliferation and survival, such as STAT5, Crkl, and ERK.[3] This disruption of oncogenic signaling ultimately leads to the induction of programmed cell death, or apoptosis.

Q3: What are the key stages of apoptosis I should be looking for?

A3: Apoptosis is a dynamic process with distinct stages. For optimal assay results, it's crucial to distinguish between:

  • Early Apoptosis: Characterized by the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Cells in this stage will be Annexin V positive and Propidium Iodide (PI) negative.[4][5]

  • Late Apoptosis: In this stage, the cell membrane integrity begins to be compromised. These cells will be positive for both Annexin V and PI.[4]

  • Necrosis: This is a form of uncontrolled cell death where the cell membrane is completely compromised. Necrotic cells are typically Annexin V negative and PI positive.[4]

Q4: Can I use a fixed treatment time for all my experiments with this compound?

A4: Once you have determined the optimal treatment duration for a specific cell line and this compound concentration through a time-course experiment, you can use that fixed time for subsequent, comparable experiments. However, if you change experimental parameters such as the cell line, drug concentration, or cell density, it is highly recommended to re-optimize the treatment duration.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal this compound treatment duration for apoptosis assays.

Problem Possible Cause Recommended Solution
Low percentage of apoptotic cells Treatment duration is too short: The cells have not had sufficient time to initiate the apoptotic process.Perform a time-course experiment: Extend the incubation time with this compound, testing multiple time points (e.g., 24, 48, 72 hours) to identify when the apoptotic population is maximal.
Suboptimal drug concentration: The concentration of this compound may be too low to effectively induce apoptosis in your specific cell line.Perform a dose-response experiment: Test a range of this compound concentrations to determine the EC50 for apoptosis induction in your cell line.
High percentage of necrotic cells (Annexin V-/PI+) Treatment duration is too long: The cells have progressed through apoptosis and into secondary necrosis.Shorten the incubation time: Your time-course experiment should include earlier time points (e.g., 4, 8, 12, 18 hours) to capture the cells in the early to mid-apoptotic stages.
Harsh cell handling: Mechanical stress during cell harvesting (e.g., vigorous pipetting, high-speed centrifugation) can damage cell membranes and lead to false-positive PI staining.[1][4]Handle cells gently: Use wide-bore pipette tips, reduce centrifugation speed, and avoid excessive vortexing.
High percentage of late apoptotic cells (Annexin V+/PI+) Optimal window for early apoptosis missed: The chosen time point is too late in the apoptotic process.Analyze earlier time points: Your time-course experiment is critical for pinpointing the peak of the Annexin V+/PI- population.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media components can affect the cellular response to this compound.Standardize all experimental parameters: Ensure consistent cell seeding density, use cells within a defined passage number range, and use the same batch of media and supplements for all related experiments.
Inhibitor instability: Improper storage or handling of this compound can lead to reduced potency.Follow manufacturer's storage recommendations: Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.

Experimental Protocols

Protocol: Time-Course Experiment for Optimal Treatment Duration

This protocol outlines the steps to determine the optimal treatment duration of this compound for inducing apoptosis, using Annexin V and Propidium Iodide staining followed by flow cytometry.

Materials:

  • Target cell line

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the final time point.

  • Drug Treatment: Treat the cells with a predetermined effective concentration of this compound. Include a vehicle-treated control (e.g., DMSO).

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 4, 8, 12, 24, 48, and 72 hours).

  • Cell Harvesting: At each time point, harvest the cells. For adherent cells, use a gentle dissociation reagent. Collect both the adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Typically, this involves a 15-minute incubation at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

Data Analysis: For each time point, quantify the percentage of cells in each quadrant:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

The optimal treatment duration is the time point that yields the highest percentage of early apoptotic cells (Annexin V+/PI-) before a significant increase in the late apoptotic/necrotic population is observed.

Visualizations

Chmfl_abl_053_Signaling_Pathway Chmfl_abl_053 This compound BCR_ABL BCR-ABL Chmfl_abl_053->BCR_ABL SRC SRC Chmfl_abl_053->SRC p38 p38 Chmfl_abl_053->p38 Downstream_Signaling Downstream Signaling (STAT5, Crkl, ERK) BCR_ABL->Downstream_Signaling SRC->Downstream_Signaling p38->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis

Caption: this compound inhibits BCR-ABL, SRC, and p38, leading to apoptosis.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Time_Course Incubate for Various Durations Treat_Cells->Time_Course Harvest_Cells Harvest Cells Time_Course->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain Stain with Annexin V/PI Wash_Cells->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry Determine_Optimal_Time Determine Optimal Time Flow_Cytometry->Determine_Optimal_Time

Caption: Workflow for determining optimal this compound treatment duration.

Troubleshooting_Logic Start Apoptosis Assay Results Low_Apoptosis Low % Apoptotic Cells? Start->Low_Apoptosis High_Necrosis High % Necrotic Cells? Low_Apoptosis->High_Necrosis No Increase_Time Increase Treatment Time Low_Apoptosis->Increase_Time Yes Increase_Conc Increase Concentration Low_Apoptosis->Increase_Conc Yes Inconsistent_Results Inconsistent Results? High_Necrosis->Inconsistent_Results No Decrease_Time Decrease Treatment Time High_Necrosis->Decrease_Time Yes Gentle_Handling Gentler Cell Handling High_Necrosis->Gentle_Handling Yes Standardize_Protocol Standardize Protocol Inconsistent_Results->Standardize_Protocol Yes Check_Reagents Check Reagent Stability Inconsistent_Results->Check_Reagents Yes End Optimal Results Inconsistent_Results->End No Increase_Time->End Increase_Conc->End Decrease_Time->End Gentle_Handling->End Standardize_Protocol->End Check_Reagents->End

Caption: Troubleshooting logic for this compound apoptosis assays.

References

minimizing Chmfl-abl-053 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and use of Chmfl-abl-053 to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry place. For optimal longevity, storage at -20°C is recommended.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] To prepare a stock solution, it is recommended to warm the vial to 37°C and use an ultrasonic bath to ensure complete dissolution.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The storage recommendations for stock solutions are summarized in the table below.

Q3: Is this compound sensitive to light or moisture?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower than expected activity in cellular assays. 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles may have compromised the compound's integrity. 2. Precipitation of the compound: The concentration used in the assay may exceed its solubility in the final culture medium.1. Prepare fresh stock solutions from solid compound. Verify the activity of the new stock solution in a control experiment. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your assay.
Complete loss of activity. Significant degradation of the compound: This could be due to prolonged storage under inappropriate conditions or contamination of the stock solution.Discard the old stock solution and prepare a fresh one from the solid compound. It is also advisable to perform a quality control check on the new stock solution.
Variability between experiments. Inconsistent preparation of working solutions: Differences in dilution steps or final concentrations can lead to variability.Ensure accurate and consistent pipetting techniques. Prepare a master mix of the final working solution to add to all wells or samples for a given experiment to minimize well-to-well variability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Notes
Solid (Powder)-20°CSeveral monthsStore in a sealed, cool, and dry condition.[1]
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO)-80°CUp to 6 monthsFor longer-term storage, -80°C is recommended. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Quality Control of this compound Activity Using a Cell-Based Assay

This protocol describes a method to assess the bioactivity of this compound by measuring the phosphorylation of its downstream target, CrkL, in K562 cells.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (freshly prepared stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphatase inhibitors

  • Protease inhibitors

  • RIPA buffer

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-CrkL (Tyr207), anti-CrkL, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium with 10% FBS at 37°C and 5% CO2.

    • Seed cells at a density of 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or DMSO vehicle control for 2-4 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total CrkL and β-actin as loading controls.

Expected Results: A dose-dependent decrease in the phosphorylation of CrkL at Tyr207 should be observed in cells treated with active this compound.

Visualizations

experimental_workflow Experimental Workflow for Quality Control of this compound cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_western_blot Western Blot Analysis culture Culture K562 Cells treat Treat with this compound culture->treat lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer probing Antibody Probing transfer->probing detection ECL Detection probing->detection analysis Analyze p-CrkL Levels detection->analysis

Caption: Workflow for assessing this compound bioactivity.

signaling_pathway This compound Mechanism of Action cluster_bcr_abl BCR-ABL Pathway cluster_src SRC Pathway cluster_p38 p38 MAPK Pathway chmfl This compound bcr_abl BCR-ABL chmfl->bcr_abl Inhibits src SRC chmfl->src Inhibits p38 p38 MAPK chmfl->p38 Inhibits stat5 STAT5 bcr_abl->stat5 p crkl Crkl bcr_abl->crkl p erk ERK bcr_abl->erk p proliferation Cell Proliferation & Survival stat5->proliferation crkl->proliferation erk->proliferation downstream_src Downstream Effectors src->downstream_src proliferation_src Cell Proliferation, Invasion, Angiogenesis downstream_src->proliferation_src downstream_p38 Downstream Effectors p38->downstream_p38 inflammation_apoptosis Inflammation & Apoptosis downstream_p38->inflammation_apoptosis

Caption: this compound inhibits key signaling pathways.

References

addressing variability in Chmfl-abl-053 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results obtained using the kinase inhibitor, Chmfl-abl-053. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, selective, and orally available small molecule inhibitor. Its primary targets are the BCR-ABL fusion protein, SRC family kinases, and p38 MAP kinase.[1] It has shown significant efficacy in inhibiting the proliferation of Chronic Myeloid Leukemia (CML) cell lines.[2][3]

Q2: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). To ensure stability and minimize variability, it is recommended to:

  • Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term storage. Once thawed, an aliquot may be kept at 4°C for a short period (up to two weeks), though fresh dilutions are always preferable.

Q3: What is the recommended solvent for in vivo studies?

For in vivo applications, this compound can be formulated in a vehicle consisting of 5% DMSO, 40% PEG400, and 55% saline.[3] It is crucial to ensure the compound is fully dissolved before administration.

Troubleshooting Guides

This section addresses common issues that can lead to variability in experimental outcomes with this compound.

Inconsistent IC50 or GI50 Values in Cellular Assays

Variability in potency measurements is a common challenge. The following factors can contribute to this issue:

  • Compound Solubility and Stability: Poor solubility or degradation of this compound can significantly impact its effective concentration.

    • Troubleshooting: Ensure complete dissolution of the compound in DMSO before further dilution in aqueous media. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment from a frozen stock aliquot.

  • Cell Health and Density: The physiological state of the cells, passage number, and plating density can all affect their sensitivity to inhibitors.

    • Troubleshooting: Use cells with consistent passage numbers and ensure they are in the logarithmic growth phase. Optimize cell seeding density to avoid overgrowth or sparse cultures during the assay period.

  • Assay Conditions: Variations in incubation time, serum concentration in the media, and the specific viability assay used can lead to different results.

    • Troubleshooting: Standardize all assay parameters, including treatment duration and the concentration of serum. Be aware that components in serum can sometimes interfere with the compound's activity.

Variability in Kinase Activity Assays

Biochemical kinase assays are sensitive to several experimental parameters:

  • ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound will be influenced by the ATP concentration in the assay.

    • Troubleshooting: For reproducible IC50 values, the ATP concentration should be kept consistent and ideally close to the Km value for the specific kinase being assayed.[4]

  • Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and substrate are critical.

    • Troubleshooting: Use highly purified and validated kinase preparations. Ensure the substrate concentration is appropriate and not a limiting factor in the reaction.

  • Assay Buffer Components: DTT and other additives can affect inhibitor performance.

    • Troubleshooting: Maintain a consistent buffer composition across all experiments.

Issues with Western Blotting for Phosphorylated Targets

Assessing the phosphorylation status of downstream targets of BCR-ABL, such as CrkL and STAT5, is a key experiment.[2][5] Common problems include weak or no signal for the phosphorylated protein, or high background.

  • Sample Preparation: Rapid dephosphorylation of target proteins by endogenous phosphatases upon cell lysis is a major source of variability.

    • Troubleshooting: Always work on ice. Use pre-chilled lysis buffers supplemented with a cocktail of phosphatase and protease inhibitors.

  • Blocking and Antibody Incubation: Incorrect blocking agents or antibody dilutions can lead to high background or weak signals.

    • Troubleshooting: For phospho-protein detection, it is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of milk, as milk contains phosphoproteins that can cause background interference. Optimize primary and secondary antibody concentrations.

  • Loading Controls: It is essential to demonstrate equal protein loading.

    • Troubleshooting: After probing for the phosphorylated target, strip the membrane and re-probe for the total protein to confirm that any observed changes are due to altered phosphorylation and not differences in protein levels.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
ABL170
SRC90
p3862

Data sourced from MedChemExpress and Liang X, et al. (2016).[1][2]

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Data sourced from Liang X, et al. (2016).[2][3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures for assessing the effect of this compound on the viability of CML cell lines.[6]

  • Cell Plating: Seed CML cells (e.g., K562, KU812, MEG-01) in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.5%. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against ABL1 kinase using a luminescence-based assay.[7][8]

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), recombinant ABL1 kinase, substrate (e.g., Abltide), and ATP solution.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of this compound dilution in kinase buffer with 5% DMSO (or 5% DMSO alone for control).

    • 2 µL of ABL1 kinase in kinase buffer.

    • 2 µL of substrate/ATP mix in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Western Blotting for Phospho-BCR-ABL and Phospho-CrkL

This protocol describes the detection of BCR-ABL autophosphorylation and the phosphorylation of its downstream substrate CrkL in CML cells treated with this compound.[1][5][9][10]

  • Cell Treatment and Lysis:

    • Treat CML cells with various concentrations of this compound for the desired time.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-BCR-ABL (e.g., p-Abl Tyr245) and phospho-CrkL (Tyr207) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing (for loading control):

    • Strip the membrane using a mild stripping buffer.

    • Re-block and probe with antibodies against total BCR-ABL, total CrkL, or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal loading.

Visualizations

G BCR-ABL Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 phosphorylates CrkL CrkL BCR_ABL->CrkL phosphorylates SRC SRC Kinase p38 p38 MAPK p_STAT5 p-STAT5 STAT5->p_STAT5 p_CrkL p-CrkL CrkL->p_CrkL Gene_Expression Gene Expression (Proliferation, Survival) p_STAT5->Gene_Expression p_CrkL->Gene_Expression Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL Chmfl_abl_053->SRC Chmfl_abl_053->p38

Caption: Simplified BCR-ABL signaling pathway and points of inhibition by this compound.

G Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Compound Check Compound Handling Start->Check_Compound Solubility Ensure full solubility? Prepare fresh dilutions? Check_Compound->Solubility Yes Storage Aliquoted stock? Avoided freeze-thaw? Check_Compound->Storage No Check_Cells Evaluate Cell Culture Conditions Passage Consistent passage number? Log phase growth? Check_Cells->Passage Yes Density Optimal seeding density? Check_Cells->Density No Check_Assay Review Assay Parameters Time Standardized incubation time? Check_Assay->Time Yes Serum Consistent serum concentration? Check_Assay->Serum No Solubility->Check_Cells Storage->Check_Compound Passage->Check_Assay Density->Check_Cells Solution Consistent Results Time->Solution Serum->Check_Assay

Caption: Logical workflow for troubleshooting variability in cellular assay IC50 values.

G Experimental Workflow for Western Blotting of Phosphoproteins Start Cell Treatment with This compound Lysis Cell Lysis (with Phosphatase Inhibitors) Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-CrkL) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis Stripping Stripping and Re-probing (Total Protein/Loading Control) Detection->Stripping Stripping->Blocking

Caption: Step-by-step experimental workflow for phospho-protein analysis by Western blot.

References

Validation & Comparative

A Comparative Analysis of Chmfl-abl-053 and Second-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the quest for more potent and selective inhibitors of the BCR-ABL kinase remains a critical area of research. This guide provides a detailed comparison of a novel investigational agent, Chmfl-abl-053, with established second-generation tyrosine kinase inhibitors (TKIs): dasatinib, nilotinib, and bosutinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform future research and development efforts.

Executive Summary

This compound is a potent, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1] This triple-inhibitory mechanism distinguishes it from the second-generation TKIs, which primarily target BCR-ABL and SRC family kinases. Preclinical data suggests that this compound exhibits strong anti-proliferative activity against CML cell lines and a favorable selectivity profile, notably lacking activity against c-KIT, a common off-target kinase associated with adverse effects of some TKIs. This guide will delve into a comparative analysis of the biochemical and cellular activities of these compounds, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile

A key differentiator among TKIs is their kinase selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and second-generation TKIs against their primary targets and other relevant kinases.

KinaseThis compound (nM)Dasatinib (nM)Nilotinib (nM)Bosutinib (nM)
ABL1 70[1]<1.0201
SRC 90[1]0.5>100001.2
p38α 62[1]Not Available356[1]Not Available
p38β Not AvailableNot Available14 - 75[1]Not Available
c-KIT >100005.0120>10000

Data for second-generation TKIs are compiled from various sources and may have been generated using different assay conditions.

This compound demonstrates a unique profile by potently inhibiting p38 kinase in addition to ABL and SRC.[1] Nilotinib also shows activity against p38α and p38β, although with lower potency compared to its primary target.[1] The lack of c-KIT inhibition by this compound and bosutinib is a significant advantage, potentially translating to a better safety profile.

Anti-proliferative Activity in CML Cell Lines

The efficacy of these inhibitors at the cellular level is assessed by their ability to inhibit the growth of CML cell lines. The following table presents the 50% growth inhibition (GI50) values for this compound and the second-generation TKIs in various CML cell lines.

Cell LineThis compound (nM)Dasatinib (nM)Nilotinib (nM)Bosutinib (nM)
K562 14[1]~13020
KU812 25[1]Not Available1.524[2]5
MEG-01 16[1]Not Available16[3]20

This compound exhibits potent anti-proliferative activity against all three tested CML cell lines, with GI50 values in the low nanomolar range.[1] Its potency is comparable to or greater than that of the established second-generation TKIs in these preclinical models.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 P JAK JAK BCR-ABL->JAK P SRC SRC BCR-ABL->SRC P p38 p38 BCR-ABL->p38 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5 STAT5 Survival Survival STAT5->Survival JAK->STAT5 SRC->STAT5 This compound This compound This compound->BCR-ABL This compound->SRC This compound->p38 2nd Gen TKIs 2nd Gen TKIs 2nd Gen TKIs->BCR-ABL 2nd Gen TKIs->SRC

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

TKI_Comparison_Workflow Compound_Synthesis TKI Synthesis & Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Culture CML Cell Line Culture (K562, KU812, MEG-01) Compound_Synthesis->Cell_Culture Data_Analysis Comparative Data Analysis Kinase_Assay->Data_Analysis Viability_Assay Cell Viability Assay (GI50 Determination) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Culture->Western_Blot In_Vivo In Vivo Xenograft Model Viability_Assay->In_Vivo Viability_Assay->Data_Analysis Western_Blot->Data_Analysis In_Vivo->Data_Analysis

Caption: General experimental workflow for TKI comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed in this guide.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Materials:

  • Recombinant Kinase (e.g., ABL1, SRC, p38)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound and second-generation TKIs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture in kinase reaction buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay - Representative Protocol)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the GI50 value of a compound.

Materials:

  • CML cell lines (K562, KU812, MEG-01)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The GI50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound presents a promising preclinical profile as a novel TKI for CML. Its unique triple-inhibitory activity against BCR-ABL, SRC, and p38 kinases, combined with its potent anti-proliferative effects and lack of c-KIT inhibition, suggests it may offer advantages over existing second-generation TKIs. Further investigation, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate ongoing research in the development of more effective treatments for CML.

References

Efficacy of CHMFL-ABL-121 and Alternatives Against T315I Mutant BCR-ABL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the preclinical efficacy of CHMFL-ABL-121, a novel TKI, against the T315I mutant BCR-ABL, alongside other notable inhibitors: Ponatinib, Asciminib, and Olverembatinib.

Executive Summary

This guide synthesizes available preclinical data to offer a direct comparison of the inhibitory activities of four key compounds against the T315I mutant BCR-ABL. The data presented herein, including biochemical and cellular assays, alongside in vivo studies, is intended to inform research and drug development efforts targeting this resistant form of CML.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of CHMFL-ABL-121, Ponatinib, Asciminib, and Olverembatinib against the T315I mutant BCR-ABL. Data is presented as the half-maximal inhibitory concentration (IC50) in biochemical assays (purified enzyme) and cellular assays (cell lines expressing the mutant protein).

Table 1: Biochemical IC50 Values against T315I BCR-ABL Kinase
CompoundIC50 (nM)Assay TypeReference
CHMFL-ABL-1210.2Not Specified[1]
Ponatinib2.0Not Specified
Asciminib0.5Caliper Assay[2]
Olverembatinib0.68FRET-based Z'-Lyte[3][4][5][6][7]
Table 2: Cellular IC50 Values in Ba/F3 Cells Expressing T315I BCR-ABL
CompoundIC50 (nM)Assay TypeReference
CHMFL-ABL-121Single-digit nMProliferation Assay[8]
Ponatinib11Proliferation Assay
Asciminib~4-5 fold higher than other mutantsProliferation Assay[8]
Olverembatinib1.0Proliferation Assay[7]

In Vivo Efficacy

Preclinical in vivo studies using mouse xenograft models provide critical insights into the therapeutic potential of these inhibitors.

  • CHMFL-ABL-121: In a TEL-ABLT315I-BaF3 cell inoculated allograft mouse model, a 50 mg/kg/day dosage of CHMFL-ABL-121 resulted in a tumor growth inhibition (TGI) of 52% without obvious toxicity[8].

  • Ponatinib: In a Ba/F3 BCR-ABL T315I xenograft model, daily oral dosing of Ponatinib at 10 and 30 mg/kg led to significant tumor growth suppression, while a 50 mg/kg dose caused significant tumor regression.

  • Asciminib: While specific preclinical in vivo data for Asciminib against the T315I mutant in mouse models is not detailed in the provided results, clinical data from a phase 1 trial has shown its activity in heavily pretreated CML patients with the T315I mutation[9][10][11][12].

  • Olverembatinib: In a murine allograft leukemia model with Ba/F3 cells co-expressing BCR-ABL T315I and luciferase, Olverembatinib was shown to efficiently prolong animal survival[13][14].

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assays
  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the purified T315I mutant BCR-ABL kinase.

  • General Protocol (e.g., ADP-Glo™ Kinase Assay):

    • The T315I BCR-ABL enzyme, a suitable substrate (e.g., ABLtide), and ATP are prepared in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6].

    • The test compound is serially diluted and added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes)[6].

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Reagent) that converts ADP to ATP, followed by a luciferase-based reaction that generates a luminescent signal.

    • The luminescent signal is read on a plate reader, and IC50 values are calculated by plotting the percent inhibition against the compound concentration.

Cellular Proliferation Assays
  • Objective: To assess the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of the T315I mutant BCR-ABL for their survival and growth.

  • General Protocol (e.g., Ba/F3 Cell-Based Assay):

    • Murine Ba/F3 hematopoietic cells, which are dependent on interleukin-3 (IL-3) for survival, are engineered to express the human T315I mutant BCR-ABL protein, rendering them IL-3 independent[14][15][16][17].

    • These engineered cells are seeded in 96-well plates in a culture medium without IL-3.

    • The test compound is added at various concentrations, and the cells are incubated for a set period (typically 48-72 hours).

    • Cell viability is measured using a colorimetric or luminescent assay, such as MTS or CellTiter-Glo, which quantifies the number of viable cells.

    • IC50 values are determined by plotting cell viability against the compound concentration.

In Vivo Xenograft Mouse Models
  • Objective: To evaluate the anti-tumor efficacy and tolerability of a compound in a living organism.

  • General Protocol (CML Xenograft Model):

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or intravenously injected with human CML cells expressing the T315I mutant BCR-ABL (e.g., Ba/F3-T315I cells)[18][19][20][21][22].

    • Once tumors are established or leukemia is systemic, the mice are treated with the test compound or a vehicle control, typically administered orally or via intraperitoneal injection, for a specified duration.

    • Tumor volume is measured regularly with calipers (for subcutaneous models), or disease progression is monitored through methods like bioluminescence imaging or analysis of peripheral blood.

    • Animal survival is also monitored.

    • At the end of the study, tumors and/or tissues may be collected for further analysis, such as Western blotting to assess target inhibition.

Visualizations

BCR-ABL T315I Signaling Pathway

BCR_ABL_T315I_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (T315I) GRB2 GRB2 BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation Survival Inhibition of Apoptosis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation STAT5->Proliferation

Caption: Downstream signaling of T315I BCR-ABL.

Experimental Workflow for TKI Screening

TKI_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Biochemical Biochemical Assay (T315I BCR-ABL Kinase) Hit_Identification Hit Identification Biochemical->Hit_Identification Cellular Cellular Assay (Ba/F3-T315I Cells) Lead_Optimization Lead Optimization Cellular->Lead_Optimization Xenograft Mouse Xenograft Model (T315I CML) Preclinical_Candidate Preclinical Candidate Xenograft->Preclinical_Candidate Lead_Compounds Lead Compounds Lead_Compounds->Biochemical Hit_Identification->Cellular Lead_Optimization->Xenograft

Caption: TKI screening workflow.

Conclusion

The data compiled in this guide highlights the potent preclinical activity of CHMFL-ABL-121, Ponatinib, and Olverembatinib against the T315I mutant BCR-ABL in both biochemical and cellular assays. While direct comparative in vivo preclinical data for Asciminib against the T315I mutant is less detailed in the available literature, its clinical efficacy is well-documented. This comparative guide serves as a valuable resource for the scientific community engaged in the development of next-generation TKIs to overcome drug resistance in CML. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profiles of these promising therapeutic agents.

References

Assessing the Selectivity of Chmfl-abl-053 Against Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chmfl-abl-053 has emerged as a potent, orally available inhibitor targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Beyond its primary target, it also demonstrates significant activity against SRC and p38 kinases.[1][3] Understanding the selectivity profile of a kinase inhibitor is paramount in drug development to anticipate potential therapeutic benefits and off-target effects. This guide provides an objective comparison of this compound's performance against a panel of kinases, supported by key experimental data and methodologies.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against several kinases using biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a clear comparison of its potency and selectivity.

Target KinaseIC50 / GI50 (nM)Assay TypeReference
Primary Targets
p38α62Biochemical[1][3]
ABL170Biochemical[1][2][3]
SRC90Biochemical[1][3]
Other Kinases
DDR1292Biochemical[3]
DDR2457Biochemical[3]
c-KIT> 10,000Biochemical[2][3][4]
CML Cell Lines
K56214Cellular (Anti-proliferative)[1][2][4]
MEG-0116Cellular (Anti-proliferative)[1][2]
KU81225Cellular (Anti-proliferative)[1][2][4]

Key Observations:

  • This compound demonstrates high potency against its three primary targets: ABL1, SRC, and p38α.[1][3]

  • The compound shows significantly lower potency against DDR1 and DDR2, indicating a degree of selectivity.[3]

  • Notably, this compound displays a lack of significant activity against c-KIT, a common off-target for many BCR-ABL inhibitors.[2][4]

  • The high selectivity of this compound is further highlighted by a low S score (1) of 0.02 in a kinome-wide scan.[2][4]

  • In cellular assays, this compound effectively inhibits the proliferation of various CML cell lines at low nanomolar concentrations.[1][2][4]

Experimental Protocols

The selectivity of this compound was primarily determined using established, high-throughput screening methodologies.

Invitrogen SelectScreen® Biochemical Assay

This assay platform was utilized to determine the IC50 values against a panel of purified kinases, including ABL1, SRC, p38α, DDR1, and DDR2.[3]

  • Principle: The assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. It typically involves a purified kinase, a specific substrate (often a peptide), and ATP. The amount of phosphorylated substrate generated is measured, often using fluorescence or luminescence-based detection methods.

  • General Protocol:

    • The kinase, its specific substrate, and ATP are combined in the wells of a microplate.

    • This compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined incubation period at room temperature.

    • A detection reagent is added to stop the kinase reaction and generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.[5]

    • The signal is read by a plate reader, and the data is used to calculate IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%.

DiscoveRx KinomeScan™ Technology

A comprehensive kinome-wide selectivity profiling was performed using the DiscoveRx KinomeScan platform, which screened this compound against 468 kinases at a concentration of 1 µM.[4]

  • Principle: This is a binding assay, not an enzymatic assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified.

  • General Protocol:

    • A DNA-tagged kinase is incubated with the test compound (this compound) and a ligand-coupled solid support.

    • During equilibration, the compound and the immobilized ligand compete for binding to the kinase.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are reported as "percent of control," where a lower percentage indicates stronger binding of the compound to the kinase.[4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for assessing its kinase selectivity.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Crkl->Proliferation Inhibitor This compound Inhibitor->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway targeted by this compound.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) BindingAssay Competitive Binding Assay (e.g., KinomeScan) Compound->BindingAssay KinasePanel Kinase Panel (e.g., 468 Kinases) KinasePanel->BindingAssay Quantification Quantification (e.g., qPCR) BindingAssay->Quantification DataProcessing Calculate % of Control Quantification->DataProcessing SelectivityProfile Generate Selectivity Profile (S-Score) DataProcessing->SelectivityProfile

Caption: General workflow for kinome-wide selectivity profiling.

References

Chmfl-abl-053 vs. Ponatinib: A Comparative Guide for Resistant CML Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two tyrosine kinase inhibitors (TKIs), Chmfl-abl-053 and ponatinib, in the context of their potential application against resistant Chronic Myeloid Leukemia (CML). This document synthesizes available preclinical data to offer an objective overview of their mechanisms of action, potency, and reported efficacy.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the constitutively active BCR-ABL fusion protein. Tyrosine kinase inhibitors that target the ATP-binding site of the ABL kinase domain have revolutionized CML treatment. However, the emergence of point mutations in the BCR-ABL kinase domain can confer resistance to these therapies, necessitating the development of next-generation inhibitors.

Ponatinib is a third-generation TKI approved for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) that is resistant or intolerant to prior TKI therapy. It is a pan-BCR-ABL inhibitor, uniquely capable of inhibiting the gatekeeper T315I mutation, which confers resistance to all first and second-generation TKIs.

This compound is a novel, potent, and selective BCR-ABL inhibitor identified through a structure-based drug design approach. Preclinical studies have characterized its activity against wild-type BCR-ABL and its effects on downstream signaling pathways.

This guide will compare these two compounds based on their published preclinical data.

Mechanism of Action

Both this compound and ponatinib are ATP-competitive inhibitors that target the kinase domain of BCR-ABL, albeit with different reported target profiles.

This compound is described as a potent inhibitor of ABL1, SRC, and p38 kinases.[1][2] Its inhibitory activity against SRC and p38, in addition to BCR-ABL, may offer a distinct pharmacological profile.

Ponatinib is a multi-targeted kinase inhibitor, primarily targeting BCR-ABL.[3] It is designed to bind effectively to both the native and mutated forms of the ABL kinase, including the T315I mutant, by accommodating the structural changes induced by the mutation.[4][5] Ponatinib also inhibits other kinases, including members of the VEGFR, FGFR, and PDGFR families.[3]

In Vitro Potency and Efficacy

Kinase Inhibitory Potency

The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and ponatinib against their target kinases.

KinaseThis compound IC50 (nM)Ponatinib IC50 (nM)
ABL1 (wild-type) 70[2][6]0.37[3]
SRC 90[2]5.4[3]
p38α 62[2]-
c-KIT >10000[6]13[3]
VEGFR2 -1.5
FGFR1 -2[3]
PDGFRα -1[3]
Note: A lower IC50 value indicates greater potency. Data for ponatinib against a wider range of kinases is available but not included for direct comparison.
Anti-proliferative Activity in CML Cell Lines

The anti-proliferative effects of this compound and ponatinib have been evaluated in various CML cell lines. The 50% growth inhibition (GI50) or IC50 values are presented below.

Cell LineBCR-ABL StatusThis compound GI50 (nM)Ponatinib IC50 (nM)
K562 Wild-type14[2][6]0.5[3]
KU812 Wild-type25[2][6]-
MEG-01 Wild-type16[2][6]-
Ba/F3 BCR-ABL Wild-type-0.5[3]
Ba/F3 BCR-ABL T315I T315I MutantNot Available11[3]

Based on the available data, ponatinib demonstrates greater potency against wild-type BCR-ABL in both biochemical and cellular assays compared to this compound.

Efficacy Against Resistant CML Mutations

A critical aspect of next-generation TKIs is their ability to overcome resistance-conferring mutations in the BCR-ABL kinase domain.

This compound

Based on the conducted searches of publicly available literature, there is no specific data on the efficacy of this compound against a panel of clinically relevant BCR-ABL mutations , including the gatekeeper T315I mutation or other common mutations such as E255K, F317L, etc. A related compound from the same research group, CHMFL-074, was reported to be inactive against the T315I mutation.[7]

Ponatinib

Ponatinib is well-characterized for its potent activity against a wide range of BCR-ABL mutations that are resistant to other TKIs. The table below summarizes its IC50 values against various single and compound mutations from cell-based proliferation assays.

BCR-ABL MutationPonatinib IC50 (nM)
Wild-type 0.5[3]
G250E 0.8
Q252H 0.6
Y253F 0.6
E255K 1.3
E255V 36[4]
V299L 0.6
T315I 11[3]
F317L 0.7
M351T 0.5
H396P 0.5
G250E/T315I 49[4]
E255K/T315I 106[4]
E255V/T315I 425[4]
Y253H/F359V 23.7[8]
Data compiled from multiple sources.[3][4][8] IC50 values can vary between different studies and experimental conditions.

The data clearly indicates that ponatinib is highly effective against the T315I mutation and a broad spectrum of other single mutations. While its potency is reduced against certain compound mutations, it remains a critical therapeutic option for patients with these highly resistant forms of CML.

Experimental Protocols and Methodologies

In Vitro Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against a purified kinase.

General Protocol:

  • Recombinant purified ABL1 kinase is incubated with a specific substrate (e.g., a biotinylated peptide) and ATP in a kinase reaction buffer.

  • The compound of interest (this compound or ponatinib) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • ELISA-based assays: The phosphorylated substrate is captured on an antibody-coated plate and detected with a labeled secondary antibody.

    • Luminescent ATP depletion assays (e.g., Kinase-Glo®): The amount of ATP consumed in the kinase reaction is measured, which is inversely proportional to the kinase activity.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the 50% growth inhibitory concentration (GI50 or IC50) of a compound on cancer cell lines.

General Protocol:

  • CML cells (e.g., K562, KU812, or Ba/F3 cells expressing different BCR-ABL mutants) are seeded in 96-well plates at a predetermined density.

  • The cells are treated with a range of concentrations of the test compound (this compound or ponatinib) or vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell viability is assessed using a commercially available kit such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

  • The CellTiter-Glo® reagent is added to each well, and after a short incubation to lyse the cells and stabilize the luminescent signal, the luminescence is read using a microplate reader.

  • GI50/IC50 values are determined by plotting the percentage of cell viability relative to the vehicle control against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of BCR-ABL Signaling

Objective: To assess the effect of the inhibitor on the phosphorylation status of BCR-ABL and its downstream signaling proteins.

General Protocol:

  • CML cells are treated with the inhibitor at various concentrations for a specific duration.

  • Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated forms of BCR-ABL (e.g., p-BCR-ABL Tyr245), STAT5 (p-STAT5 Tyr694), CrkL (p-CrkL Tyr207), and ERK (p-ERK Thr202/Tyr204), as well as antibodies for the total forms of these proteins as loading controls.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins is compared to that of the total proteins to assess the degree of inhibition.

Visualizations

BCR-ABL Signaling Pathway and Inhibition

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 pY STAT5 STAT5 BCR_ABL->STAT5 pY PI3K PI3K BCR_ABL->PI3K pY RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Anti-apoptosis ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI Ponatinib or This compound TKI->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway and the point of inhibition by TKIs.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (GI50/IC50 in CML cell lines) Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Proliferation->Western_Blot Xenograft CML Xenograft Mouse Model Western_Blot->Xenograft Evaluation Efficacy & Safety Evaluation Xenograft->Evaluation PK_Studies Pharmacokinetic Studies PK_Studies->Evaluation Start Compound Synthesis (this compound / Ponatinib) Start->Kinase_Assay Start->Cell_Proliferation Start->PK_Studies

Caption: General experimental workflow for the preclinical evaluation of CML inhibitors.

Summary and Conclusion

This guide has compiled and compared the available preclinical data for this compound and ponatinib.

Ponatinib is a well-established, potent, pan-BCR-ABL inhibitor with broad activity against a wide range of single and compound mutations that confer resistance to other TKIs, most notably the T315I mutation. Its efficacy in heavily pretreated and resistant CML patients is supported by extensive preclinical and clinical data.

This compound is a novel BCR-ABL inhibitor with additional activity against SRC and p38 kinases. The available data demonstrates its potency against wild-type BCR-ABL in both biochemical and cellular assays. However, there is a significant gap in the publicly available literature regarding its efficacy against the spectrum of clinically important BCR-ABL resistance mutations.

  • Ponatinib remains a critical tool for studying and treating resistant CML, particularly in cases involving the T315I mutation. Its broad inhibitory profile against various mutants provides a high benchmark for novel inhibitors.

  • This compound presents an interesting profile with its multi-kinase inhibitory activity. However, for it to be considered a viable alternative or a tool for studying resistant CML, further investigation into its activity against a comprehensive panel of BCR-ABL kinase domain mutations is essential. Without such data, a direct comparison of its utility in the context of resistant CML remains incomplete. Future studies directly comparing this compound and ponatinib against a panel of resistant mutants would be highly valuable to the research community.

References

Chmfl-abl-053: A Comparative Analysis of its Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of Chmfl-abl-053 with other prominent BCR-ABL inhibitors. The data presented is compiled from publicly available research, offering an objective overview to inform research and development decisions.

Executive Summary

This compound is a potent, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1][2] It demonstrates significant anti-proliferative activity against Chronic Myeloid Leukemia (CML) cell lines by suppressing the autophosphorylation of BCR-ABL and downstream signaling pathways.[1][3] This guide will delve into the quantitative data supporting these claims, compare its efficacy with established BCR-ABL inhibitors, and provide detailed experimental protocols for the key assays cited.

Comparative Anti-proliferative Activity

This compound has shown potent anti-proliferative effects in various CML cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and compares them with other widely used BCR-ABL tyrosine kinase inhibitors (TKIs).

Disclaimer: The comparative data for other BCR-ABL inhibitors presented below are compiled from various studies. A direct head-to-head comparison of this compound with all the listed inhibitors in the same study under identical experimental conditions is not currently available in the public domain. Therefore, these values should be interpreted with consideration for potential inter-study variability.

InhibitorK562 (GI50, nM)KU812 (GI50, nM)MEG-01 (GI50, nM)ABL1 (IC50, nM)SRC (IC50, nM)p38 (IC50, nM)
This compound 14 [1][3]25 [1][3]16 [1][3]70 [1][2]90 [2]62 [2]
Imatinib~200-500~200-500~200-500~25-75>10000>10000
Dasatinib~1-3~1-3~1-3~<1-3~<1-16~88
Nilotinib~10-50~10-50~10-50~20-30>10000>10000
Ponatinib~0.5-5~0.5-5~0.5-5~0.37~5.4~230

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of BCR-ABL, SRC, and p38. This leads to the suppression of downstream signaling pathways crucial for CML cell proliferation and survival, including the STAT5, Crkl, and ERK pathways.[1][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos Activates STAT5 STAT5 BCR-ABL->STAT5 Activates Crkl Crkl BCR-ABL->Crkl Activates SRC SRC p38 p38 Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival STAT5->Proliferation STAT5->Survival Crkl->Proliferation Crkl->Survival This compound This compound This compound->BCR-ABL Inhibits This compound->SRC Inhibits This compound->p38 Inhibits

Caption: Simplified signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the available literature.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

G Seed_Cells Seed CML cells (K562, KU812, MEG-01) in 96-well plates Add_Compound Add varying concentrations of This compound or other inhibitors Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_GI50 Calculate GI50 values Measure_Luminescence->Calculate_GI50

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol Details:

  • Cell Seeding: K562, KU812, and MEG-01 cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Addition: Cells were treated with various concentrations of this compound or other inhibitors.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent was added to each well.

  • Lysis and Signal Stabilization: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence was recorded using a plate reader.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curves.

Western Blot Analysis

This technique was used to assess the phosphorylation status of key proteins in the BCR-ABL signaling pathway.

Protocol Details:

  • Cell Treatment: CML cells were treated with this compound at various concentrations for a specified time (e.g., 4 hours).

  • Cell Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against phosphorylated and total STAT5 and Crkl overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy

In a K562 xenograft mouse model, oral administration of this compound at a dosage of 50 mg/kg/day resulted in almost complete suppression of tumor progression, demonstrating its potential for in vivo anti-tumor activity.[1][3]

Conclusion

References

Cross-Validation of Chmfl-abl-053 Activity in Diverse Chronic Myeloid Leukemia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical activity of Chmfl-abl-053, a novel tyrosine kinase inhibitor (TKI), with established therapies for Chronic Myelloid Leukemia (CML). The data presented is collated from various studies to offer an objective overview of its performance in different CML models, supported by detailed experimental methodologies and visual representations of key biological pathways.

Comparative Efficacy of this compound and Other TKIs in CML Cell Lines

The in vitro potency of this compound has been evaluated against several Philadelphia chromosome-positive (Ph+) CML cell lines. The following table summarizes the 50% growth inhibition (GI50) values for this compound and compares them with those of standard-of-care TKIs: imatinib, dasatinib, and nilotinib. Lower GI50 values indicate higher potency.

CompoundK562 (GI50, nM)KU812 (GI50, nM)MEG-01 (GI50, nM)
This compound 14[1]25[1]16[1]
Imatinib~227.5 - 340[2][3][4]~30-fold less potent than Nilotinib[5]340[2]
Dasatinib4.6[6]--
Nilotinib10.55 - 12.32[3][7]--

Note: Data for imatinib, dasatinib, and nilotinib are compiled from multiple sources and may show variability due to different experimental conditions.

In Vivo Antitumor Activity

While direct in vivo data for this compound was not available in the reviewed literature, a structurally related compound, CHMFL-074, has demonstrated significant tumor growth inhibition (TGI) in a K562 xenograft mouse model. Oral administration of 100 mg/kg/day of CHMFL-074 resulted in a TGI of 65%[8][9]. Another related inhibitor, CHMFL-ABL-039, also showed dose-dependent tumor suppression in both K562 and BaF3-BCR-ABL-V299L mutant xenograft models[10]. These findings suggest the potential for this class of compounds to be effective in vivo.

Understanding the Mechanism of Action: BCR-ABL Signaling

The primary molecular target in CML is the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways. Tyrosine kinase inhibitors, including this compound, exert their therapeutic effect by blocking the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its activity.

BCR_ABL_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK CRKL CRKL BCR_ABL->CRKL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation CRKL->Proliferation Chmfl_abl_053 This compound Chmfl_abl_053->BCR_ABL

BCR-ABL Signaling Pathway and TKI Inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the activity of this compound and other TKIs.

Cell Lines and Culture
  • Cell Lines: K562, KU812, and MEG-01 (human CML cell lines).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 to 2.5 x 10^4 cells/mL.

  • Drug Treatment: Add serial dilutions of the test compounds (e.g., this compound, imatinib) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow A Seed CML cells in 96-well plate B Add serial dilutions of TKIs A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate GI50 values G->H

Workflow for the MTT Cell Proliferation Assay.
Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in the BCR-ABL signaling pathway.

  • Cell Lysis: Treat CML cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BCR-ABL, p-STAT5, p-CRKL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C[9][10][11].

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat CML cells with the test compounds for 12 or 24 hours[8].

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C[8].

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A[1][8][12][13][14][15].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[8].

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells.

  • Cell Treatment: Treat CML cells with the test compounds for the desired time.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells[16][17][18].

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

This compound demonstrates potent in vitro activity against various CML cell lines, with GI50 values that are comparable or superior to the first-generation TKI, imatinib, and in a similar range to the second-generation TKI, nilotinib, in some models. While direct comparative in vivo data for this compound is not yet available, studies on structurally related compounds are promising. The provided experimental protocols offer a standardized framework for further cross-validation studies. The continued investigation of this compound in a broader range of preclinical models, including those with TKI resistance mutations, is warranted to fully elucidate its therapeutic potential in CML.

References

A Comparative Analysis of CHMFL-ABL-053 and CHMFL-ABL-039: Next-Generation BCR-ABL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two novel BCR-ABL tyrosine kinase inhibitors, CHMFL-ABL-053 and CHMFL-ABL-039, for researchers, scientists, and professionals in drug development. The following sections present a side-by-side look at their biochemical and cellular activities, supported by experimental data and detailed methodologies.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL fusion oncogene. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, often due to point mutations in the ABL kinase domain, remains a significant clinical challenge. This compound and CHMFL-ABL-039 are two potent, next-generation BCR-ABL inhibitors designed to address the limitations of existing therapies. This guide offers an objective comparison of their preclinical profiles based on available data.

Biochemical Activity

Both this compound and CHMFL-ABL-039 demonstrate potent inhibition of the ABL kinase. Notably, CHMFL-ABL-039 exhibits high potency against both the native (wild-type) BCR-ABL and the imatinib-resistant V299L mutant. This compound is a highly selective inhibitor of BCR-ABL, with the notable advantage of not inhibiting the c-KIT kinase, a common off-target of other BCR-ABL inhibitors.

CompoundTargetIC50 (nM)Selectivity Score (S score(1))Key Features
This compound ABL1700.02Potent and selective BCR-ABL inhibitor; does not inhibit c-KIT. Also inhibits SRC and p38 kinases.
CHMFL-ABL-039 Native ABL7.90.02Highly potent against both native and V299L mutant BCR-ABL. A type II inhibitor.
V299L mutant ABL27.9-Addresses a specific imatinib-resistant mutation.

Cellular Activity

In cellular assays, both compounds effectively inhibit the proliferation of CML cell lines. This compound shows potent anti-proliferative activity in K562, KU812, and MEG-01 cell lines. CHMFL-ABL-039 is reported to be 6-10 times more sensitive to BCR-ABL driven cancer cell lines compared to Imatinib.

CompoundCell LineGI50 (nM)Downstream Signaling Inhibition
This compound K56214Suppresses phosphorylation of STAT5, Crkl, and ERK.
KU81225
MEG-0116
CHMFL-ABL-039 K562, KU812, MEG-01, BaF3-BCR-ABL-V299L-Inhibits ABL Y245 phosphorylation and downstream mediators pSTAT5 Y694 and pERK T202/204.

Pharmacokinetics

Pharmacokinetic studies in rats have been reported for this compound, demonstrating reasonable oral bioavailability and half-life. In vivo studies with CHMFL-ABL-039 in a mouse xenograft model showed dose-dependent tumor progression suppression.

CompoundAnimal ModelHalf-life (t1/2)Oral Bioavailability (%)In Vivo Efficacy
This compound Rat> 4 hours2450 mg/kg/day almost completely suppressed tumor progression in a K562 xenograft model.
CHMFL-ABL-039 Mouse--Dose-dependently suppressed tumor progression in both native and V299L mutant xenograft models.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 Crkl Crkl BCR_ABL->Crkl RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Crkl->Proliferation CHMFL_053 This compound CHMFL_053->BCR_ABL CHMFL_039 CHMFL-ABL-039 CHMFL_039->BCR_ABL Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Biochemical Assays (Kinase Inhibition) Cellular Cellular Assays (Proliferation, Apoptosis) Biochemical->Cellular PK Pharmacokinetics (Rat/Mouse) Biochemical->PK Western Western Blot (Signaling Pathway Analysis) Cellular->Western Efficacy Xenograft Model (Tumor Suppression) PK->Efficacy

Safety Operating Guide

Proper Disposal of Chmfl-abl-053: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Chmfl-abl-053, a potent BCR-ABL/SRC/p38 kinase inhibitor, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from the SDS of the closely related compound, CHMFL-ABL-039, along with standard laboratory safety protocols, provides a clear framework for its responsible disposal. The primary directive is to treat this compound as a hazardous chemical waste and to dispose of its contents and container at an approved waste disposal facility.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and its solvent if in solution.

  • Waste Labeling:

    • Clearly label the hazardous waste container with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., "Harmful," "Hazardous to the aquatic environment"), and the date of accumulation.

  • Spill Management:

    • In the event of a spill, cordon off the area to prevent exposure.

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • Place all contaminated cleanup materials into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Container Management:

    • Once the waste container is full, or if it is no longer in use, ensure the lid is securely fastened.

    • Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life and can have long-lasting environmental effects.[1]

Quantitative Data Summary

Based on the available information for the related compound CHMFL-ABL-039, the following hazard classifications are relevant for handling and disposal.

Hazard CategoryClassificationGHS StatementPrecautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeP273: Avoid release to the environment.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage.

Disposal Workflow

G A Step 1: Waste Collection - Collect all this compound waste - Use a dedicated, compatible container B Step 2: Labeling - 'this compound' - Hazard pictograms - Accumulation date A->B C Step 3: Storage - Securely seal container - Store in designated hazardous waste area B->C D Step 4: Final Disposal - Contact EHS or licensed contractor - Dispose of at an approved facility C->D E Spill Cleanup - Absorb and collect spill material - Place in waste container E->A

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Chmfl-abl-053

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Chmfl-abl-053, a potent BCR-ABL/SRC/p38 kinase inhibitor. The following procedures are based on best practices for handling hazardous research compounds and should be supplemented by a thorough review of your institution's specific safety protocols.

Personal Protective Equipment (PPE)

Given that this compound is a potent kinase inhibitor, appropriate personal protective equipment is crucial to minimize exposure.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields should be worn at all times to protect from splashes.
Hand Protection Wear two pairs of chemotherapy-grade nitrile gloves.[3] Change gloves immediately if contaminated.
Body Protection A disposable, impervious gown or lab coat that is resistant to chemical permeation is required.[3][4]
Respiratory Protection When handling the powder form outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[4][5]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling this compound, ensure a designated work area is prepared. This area should be in a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.[4]

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.

  • Weighing: If weighing the powdered compound, do so within the confines of a chemical fume hood on a tared weigh boat. Use appropriate tools to handle the powder and avoid creating dust.

  • Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to prevent splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use a chemotherapy spill kit to absorb and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

Disposal Plan:

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all solid and liquid waste.

  • Disposal Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety measures are in place weigh Weigh Powdered Compound don_ppe->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve If creating a solution decontaminate Decontaminate Work Surfaces weigh->decontaminate After handling powder dissolve->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose Segregate all contaminated materials

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.